Azido-PEG9-acid
Description
Structure
2D Structure
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41N3O11/c22-24-23-2-4-28-6-8-30-10-12-32-14-16-34-18-20-35-19-17-33-15-13-31-11-9-29-7-5-27-3-1-21(25)26/h1-20H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITPDBHRMHFFHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41N3O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Stability of Azido-PEG9-acid in Aqueous Buffers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG9-acid is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and materials science. Its structure, featuring a terminal azide group for "click" chemistry, a hydrophilic nine-unit polyethylene glycol (PEG) spacer, and a carboxylic acid for amide bond formation, offers significant versatility. The stability of this linker in aqueous buffers is a critical parameter that dictates its storage, handling, and efficacy in various applications. This guide provides a comprehensive overview of the expected stability of this compound, outlines detailed experimental protocols for its assessment, and discusses potential degradation pathways.
Core Concepts of this compound Stability
The stability of this compound in aqueous buffers is primarily influenced by the chemical nature of its three key components: the alkyl azide, the polyethylene glycol chain, and the terminal carboxylic acid.
-
Alkyl Azide Group: Organic azides, particularly alkyl azides, are generally stable under a wide range of conditions, making them suitable for bioconjugation.[1] They are known to be compatible with most functional groups and are stable in the presence of bases.[2] However, exposure to strong acids should be avoided, as it can lead to the formation of hydrazoic acid (HN₃), a toxic and explosive compound.[2]
-
Polyethylene Glycol (PEG) Chain: The PEG backbone, consisting of repeating ether units, is generally stable. However, it can be susceptible to oxidative degradation, which can be initiated by factors such as heat and the presence of transition metal ions.[3][4] This degradation can result in chain cleavage and the formation of various byproducts, including aldehydes and carboxylic acids. Hydrolysis of the PEG ether linkages can also occur under extreme temperature and pH conditions.
-
Carboxylic Acid Group: The terminal carboxylic acid is a stable functional group. Its primary role is in conjugation reactions, typically with primary amines, and it does not inherently contribute to the instability of the molecule under normal aqueous buffer conditions.
Quantitative Data on Stability
While specific kinetic data for the degradation of this compound in various aqueous buffers is not extensively available in the public domain, the following table summarizes the expected stability based on the known behavior of its constituent functional groups. Researchers should consider this as a general guideline and are encouraged to perform specific stability studies for their unique applications and buffer systems.
| Condition | Expected Stability of this compound | Potential Degradation Pathway(s) |
| pH | ||
| Acidic (pH < 4) | Potentially unstable | Protonation of the azide to form unstable hydrazoic acid. |
| Neutral (pH 6-8) | Generally stable | Minimal degradation expected. |
| Basic (pH > 8) | Generally stable | The azide and PEG backbone are largely stable in basic conditions. |
| Temperature | ||
| Refrigerated (2-8 °C) | High stability | Recommended for long-term storage. |
| Room Temperature (20-25 °C) | Moderate stability for short periods | Risk of slow oxidative degradation of the PEG chain over extended periods. |
| Elevated (> 37 °C) | Decreased stability | Accelerated oxidative degradation of the PEG chain and potential for azide decomposition. |
| Other Factors | ||
| Presence of Oxidizing Agents (e.g., H₂O₂) | Unstable | Rapid oxidative cleavage of the PEG backbone. |
| Exposure to UV Light | May be susceptible to degradation | Photolytic degradation pathways may be initiated. |
| Presence of Reducing Agents (e.g., DTT) | Generally stable | The azide group is stable to common reducing agents used in protein chemistry. |
Experimental Protocols for Stability Assessment
To determine the stability of this compound in a specific aqueous buffer, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions and monitoring its degradation over time using appropriate analytical techniques.
Forced Degradation Study Protocol
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Aqueous buffers of interest (e.g., phosphate-buffered saline (PBS), Tris buffer, acetate buffer) at various pH values (e.g., 4.0, 7.4, 9.0)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment and stress conditions
-
Hydrogen peroxide (H₂O₂) for oxidative stress
-
High-purity water
-
Analytical instruments: HPLC-UV/MS, ¹H NMR spectrometer, Mass Spectrometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a known concentration.
-
Sample Preparation for Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution in an acidic buffer (e.g., 0.1 M HCl) to a final concentration suitable for analysis. Incubate at a controlled temperature (e.g., 40 °C or 60 °C).
-
Base Hydrolysis: Dilute the stock solution in a basic buffer (e.g., 0.1 M NaOH). Incubate at a controlled temperature.
-
Oxidative Degradation: Dilute the stock solution in a buffer containing a low concentration of H₂O₂ (e.g., 3%). Incubate at room temperature.
-
Thermal Degradation: Dilute the stock solution in the aqueous buffer of interest. Incubate at an elevated temperature (e.g., 60 °C).
-
Control Sample: Dilute the stock solution in the aqueous buffer of interest and store at the recommended storage temperature (e.g., 4 °C) protected from light.
-
-
Time Points: Collect aliquots from each stress condition and the control sample at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Quenching: For the acid and base hydrolysis samples, neutralize the aliquots with an equimolar amount of base or acid, respectively, before analysis to stop the degradation reaction.
-
Analysis: Analyze the samples using the analytical methods described below.
Analytical Methodologies
a) Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
Principle: A stability-indicating HPLC method is a validated quantitative analytical procedure that can separate the intact drug substance from its degradation products, allowing for the accurate measurement of the remaining intact compound.
Typical HPLC System:
-
Column: A reversed-phase C18 column is a common starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a wavelength where this compound has absorbance. If the chromophore is weak, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used. Mass spectrometry (MS) detection provides mass information for the parent compound and any degradation products.
-
Data Analysis: The percentage of intact this compound remaining at each time point is calculated by comparing the peak area of the analyte in the stressed samples to that of the control sample at time zero.
b) Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Principle: ¹H NMR spectroscopy can be used to monitor the degradation of this compound by observing changes in the chemical shifts and integrals of specific protons in the molecule.
Procedure:
-
Prepare samples in a deuterated aqueous buffer (e.g., D₂O with phosphate buffer salts).
-
Acquire ¹H NMR spectra at different time points.
-
Monitor the disappearance of signals corresponding to the intact this compound and the appearance of new signals from degradation products. The large signal from the PEG backbone can serve as an internal reference, while the signals from the protons adjacent to the azide and carboxylic acid groups are key for monitoring the stability of the terminal functionalities.
c) Mass Spectrometry (MS)
Principle: Mass spectrometry is a powerful tool for identifying the degradation products of this compound by determining their molecular weights.
Procedure:
-
Analyze the stressed samples using LC-MS.
-
Examine the mass spectra for the appearance of new ions with masses different from the parent this compound.
-
Tandem MS (MS/MS) can be used to fragment the degradation products to obtain structural information and aid in their identification.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Key factors influencing the stability of this compound.
Experimental Workflow
Caption: A general workflow for assessing the stability of this compound.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Conclusion
This compound is a robust and versatile linker for a multitude of applications. While generally stable under typical bioconjugation and storage conditions, its stability can be compromised by exposure to strong acids, oxidizing agents, and elevated temperatures. For applications requiring long-term stability in specific aqueous buffers, it is imperative that researchers and drug development professionals conduct tailored stability studies. The experimental protocols and analytical methodologies outlined in this guide provide a framework for performing such assessments, ensuring the quality and reliability of this important chemical tool.
References
An In-Depth Technical Guide to the Mechanism of Action of Azido-PEG9-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Azido-PEG9-acid, a heterobifunctional linker integral to advancements in bioconjugation, drug delivery, and proteomics. This document details the reactivity of its terminal functional groups—the azide and the carboxylic acid—and the role of the polyethylene glycol (PEG) spacer.
Core Principles of this compound Functionality
This compound is a versatile chemical tool characterized by three key components: an azide group (N₃), a nine-unit polyethylene glycol (PEG) chain, and a terminal carboxylic acid (-COOH). This trifecta of components bestows upon the molecule its utility in covalently linking molecules of interest with precise control.[1]
-
Azide Group: This moiety is primarily utilized in "click chemistry," a class of reactions known for their high efficiency and specificity.[2][3][4] Specifically, the azide group readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5]
-
Carboxylic Acid Group: The terminal carboxyl group allows for the formation of stable amide bonds with primary amines. This reaction is typically mediated by carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an N-hydroxysuccinimide (NHS) ester to enhance efficiency.
-
PEG9 Spacer: The nine-unit PEG chain serves as a hydrophilic and flexible linker. This spacer increases the solubility of the conjugated molecules in aqueous environments, reduces steric hindrance between the conjugated partners, and can improve the pharmacokinetic properties of therapeutic molecules by, for example, extending their circulation time in the bloodstream.
Mechanisms of Action: The Azide Terminus
The azide group of this compound is a key player in bioorthogonal chemistry, enabling the formation of stable triazole linkages.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and regioselective reaction that forms a 1,4-disubstituted 1,2,3-triazole. The reaction is characterized by its high yields and tolerance of a wide range of functional groups, making it ideal for bioconjugation in complex biological mixtures.
The catalytic cycle of CuAAC involves the following key steps:
-
Formation of a Copper-Acetylide Intermediate: A copper(I) catalyst reacts with a terminal alkyne to form a copper-acetylide intermediate.
-
Coordination of the Azide: The azide group of this compound then coordinates to the copper-acetylide complex.
-
Cycloaddition: A [3+2] cycloaddition reaction occurs between the azide and the alkyne, leading to the formation of a six-membered copper-containing intermediate.
-
Rearrangement and Protonolysis: This intermediate rearranges to a more stable five-membered triazole ring, and subsequent protonolysis releases the triazole product and regenerates the copper(I) catalyst.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react with the azide group of this compound. The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without the need for a catalyst. This is particularly advantageous for in vivo applications where the cytotoxicity of copper is a concern.
The mechanism of SPAAC is a concerted [3+2] cycloaddition, where the azide and the strained alkyne react in a single step to form the triazole product.
Mechanism of Action: The Carboxylic Acid Terminus
The carboxylic acid group of this compound provides a classic route for bioconjugation through the formation of a stable amide bond with primary amines present on proteins (e.g., lysine residues) or other molecules.
EDC/NHS-Mediated Amide Bond Formation
The most common method for activating the carboxylic acid is through the use of a water-soluble carbodiimide, such as EDC, in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
The two-step mechanism proceeds as follows:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive but unstable O-acylisourea intermediate.
-
Formation of a Stable NHS Ester: In the presence of NHS, the O-acylisourea intermediate is rapidly converted into a more stable amine-reactive NHS ester. This intermediate is less susceptible to hydrolysis in aqueous solutions than the O-acylisourea intermediate.
-
Amide Bond Formation: The NHS ester then reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.
Quantitative Data
While specific kinetic and yield data for this compound are not extensively published, the following tables provide representative data for the reaction types it undergoes, based on studies with similar PEGylated molecules. This data is intended to be illustrative of the expected performance.
Table 1: Representative Reaction Kinetics of Azide-Alkyne Cycloadditions
| Reaction Type | Alkyne Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| CuAAC | Terminal Alkyne | 10² - 10⁴ | General Literature |
| SPAAC | BCN | ~0.1 - 1 | General Literature |
| SPAAC | DBCO | ~1 | General Literature |
Table 2: Representative Yields for EDC/NHS Coupling of PEG-Acids to Proteins
| Protein | Molar Ratio (PEG:Protein) | Reaction Time (hours) | Typical Yield | Reference |
| Bovine Serum Albumin | 20:1 | 2 | >80% | General Protocols |
| IgG | 10:1 | 4 | 70-90% | General Protocols |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol for CuAAC Conjugation to an Alkyne-Modified Protein
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
Degassed buffer
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO or water to a concentration of 10 mM.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of THPTA in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water (freshly prepared).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in degassed buffer.
-
Add this compound stock solution to achieve the desired molar excess (typically 10-50 fold excess over the protein).
-
Add THPTA stock solution to a final concentration of 5 mM.
-
Add CuSO₄ stock solution to a final concentration of 1 mM.
-
-
Initiate the Reaction:
-
Add sodium ascorbate stock solution to a final concentration of 20 mM to reduce Cu(II) to the active Cu(I) state and initiate the reaction.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
-
Purification:
-
Remove unreacted reagents and byproducts by size-exclusion chromatography (SEC) or dialysis.
-
References
- 1. This compound, CAS 1670249-37-2 | AxisPharm [axispharm.com]
- 2. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 3. Azide | BroadPharm [broadpharm.com]
- 4. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 5. medchemexpress.com [medchemexpress.com]
Azido-PEG9-acid: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG9-acid is a heterobifunctional linker molecule widely employed in bioconjugation, drug delivery, and advanced materials science.[1] Its structure incorporates a terminal azide group, which is a key component in "click chemistry" reactions, and a carboxylic acid for amide bond formation. The polyethylene glycol (PEG) spacer, consisting of nine ethylene glycol units, imparts hydrophilicity, flexibility, and reduced steric hindrance to the molecule.[1] While the PEG component of the molecule is generally considered to have a low toxicity profile, the presence of the azide functional group necessitates stringent safety and handling protocols. This guide provides an in-depth overview of the safety considerations, handling procedures, and relevant experimental protocols for this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is compiled from various supplier data sheets.
| Property | Value |
| Chemical Name | 1-Azido-3,6,9,12,15,18,21,24,27-nonaoxatriacontan-30-oic acid[1] |
| Synonyms | N3-PEG9-COOH, Azido-PEG9-carboxylic acid |
| CAS Number | 1670249-37-2[2] |
| Molecular Formula | C21H41N3O11[2] |
| Molecular Weight | 511.6 g/mol |
| Appearance | White solid or colorless liquid |
| Purity | Typically >95% |
| Solubility | Soluble in water, DMSO, DMF, and DCM |
| Storage Temperature | -20°C |
Safety and Hazard Assessment
While the Safety Data Sheet (SDS) for this compound from at least one supplier states that it is "not classified as a hazard," it is crucial to recognize that this classification applies to the specific form and concentration provided. The presence of the azide functional group warrants a cautious approach, as organic azides are a class of compounds known for their potential instability.
General Hazards of Organic Azides
Organic azides are energetic compounds that can be sensitive to heat, shock, and friction, potentially leading to explosive decomposition. The stability of an organic azide is influenced by its molecular weight and the ratio of carbon atoms to nitrogen atoms. Generally, organic azides with a higher molecular weight and a higher carbon-to-nitrogen ratio are considered more stable.
For this compound (C21H41N3O11), the carbon-to-nitrogen ratio is 21:3, or 7:1. This high carbon-to-nitrogen ratio suggests a relatively low risk of explosive decomposition under normal handling conditions. However, it is imperative to adhere to the general safety precautions for all organic azides.
Incompatibilities
A critical aspect of handling this compound is understanding its incompatibilities to prevent hazardous reactions.
| Incompatible Materials | Hazardous Products |
| Acids | Formation of hydrazoic acid (HN3), which is highly toxic, volatile, and explosive. |
| Heavy Metals and their Salts | Formation of highly shock-sensitive and explosive heavy metal azides (e.g., lead, copper, mercury, silver). |
| Halogenated Solvents | Can form explosive di- and tri-azidomethane. |
| Oxidizing Agents | Can lead to violent reactions. |
| Reducing Agents | May react vigorously with the azide group. |
Handling and Storage
Proper handling and storage procedures are essential to ensure the safety of laboratory personnel and the integrity of the compound.
Personal Protective Equipment (PPE)
When handling this compound, the following PPE should be worn:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Engineering Controls
-
Fume Hood: All work with this compound should be conducted in a well-ventilated chemical fume hood.
-
Blast Shield: When performing reactions at elevated temperatures or when there is a potential for rapid gas evolution, the use of a blast shield is recommended as a precautionary measure.
Safe Handling Practices
-
Avoid Heat and Friction: Do not heat this compound unless it is part of a well-controlled and understood reaction protocol. Avoid grinding the solid material.
-
Use Non-Metal Spatulas: To prevent the formation of shock-sensitive metal azides, use plastic or ceramic spatulas for transferring the compound.
-
Ground Glass Joints: Avoid exposing organic azides to ground glass joints, as friction can potentially initiate decomposition.
-
Avoid Concentration: Do not concentrate solutions of this compound by rotary evaporation to dryness.
Storage
-
Temperature: Store this compound at -20°C in a tightly sealed container.
-
Light: Protect from light.
-
Incompatibles: Store away from acids, heavy metals, and other incompatible materials.
Experimental Protocols
This compound is primarily used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. The following is a general protocol for the conjugation of this compound to an alkyne-containing molecule.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Appropriate buffer (e.g., phosphate-buffered saline, PBS)
-
Solvent (e.g., DMSO, DMF, or water)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the alkyne-functionalized molecule in a suitable solvent.
-
Prepare a stock solution of CuSO4 (e.g., 20 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Prepare a stock solution of the copper ligand (e.g., 100 mM THPTA in water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-functionalized molecule to the desired final concentration in the reaction buffer.
-
Add this compound to the reaction mixture. A slight molar excess (e.g., 1.5 to 3 equivalents) relative to the alkyne is often used.
-
Add the copper ligand to the reaction mixture.
-
Add the CuSO4 solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Conditions:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, HPLC).
-
-
Purification:
-
Once the reaction is complete, the conjugated product can be purified using standard techniques such as dialysis, size-exclusion chromatography, or HPLC.
-
Waste Disposal
Proper disposal of waste containing this compound is critical to prevent environmental contamination and accidents.
-
Segregation: All waste containing this compound should be collected in a dedicated, clearly labeled waste container.
-
Incompatibles: Do not mix azide-containing waste with acidic waste, as this will generate highly toxic and explosive hydrazoic acid.
-
Plumbing: Never dispose of azide-containing solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.
-
Deactivation: For larger quantities or as required by institutional protocols, chemical deactivation of the azide may be necessary before disposal. A common method involves treatment with a reducing agent like sodium nitrite under acidic conditions, which must be performed by trained personnel in a controlled environment.
-
Institutional Guidelines: Follow all local and institutional regulations for the disposal of chemical waste.
Visualizations
Logical Relationship for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Experimental Workflow for CuAAC Click Chemistry
Caption: Experimental workflow for a typical CuAAC click chemistry reaction.
References
Methodological & Application
Application Notes and Protocols for Bioconjugation using Azido-PEG9-acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azido-PEG9-acid is a heterobifunctional linker designed for advanced bioconjugation applications. It features two distinct reactive groups at either end of a nine-unit polyethylene glycol (PEG) spacer: a terminal carboxylic acid (-COOH) and a terminal azide (-N3).[1] This unique structure enables a versatile, two-stage conjugation strategy.
The carboxylic acid group can be covalently linked to primary amines on biomolecules, such as proteins, peptides, or antibodies, through stable amide bond formation, typically facilitated by EDC/NHS chemistry.[2][3] The azide group serves as a reactive handle for bioorthogonal "click chemistry," allowing for highly specific and efficient ligation to alkyne-containing molecules.
The hydrophilic PEG9 spacer enhances the aqueous solubility of the linker and the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic profile of therapeutic molecules by increasing their stability and circulation half-life. These properties make this compound an invaluable tool in drug delivery, the development of antibody-drug conjugates (ADCs), PROTACs, and the functionalization of surfaces and nanoparticles.
Principle of Reaction
The bioconjugation strategy using this compound is a sequential, two-step process that provides control over the assembly of complex biomolecular structures.
-
Amide Coupling (EDC/NHS Chemistry): The first step involves the activation of the carboxylic acid group on the this compound linker. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxyl group, forming a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions but can be stabilized by N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS), converting it into a more stable, amine-reactive NHS ester. This activated ester then efficiently reacts with a primary amine on the target biomolecule (Molecule A) to form a stable covalent amide bond.
-
Azide-Alkyne Click Chemistry: The resulting azide-functionalized biomolecule can then be conjugated to a second molecule of interest (Molecule B) that contains an alkyne group. This reaction is typically performed via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific bioorthogonal reaction. In the presence of a copper(I) catalyst, the azide and alkyne groups react to form a stable triazole linkage, completing the bioconjugation.
Experimental Protocols
The following protocols provide a general framework. Optimization of molar ratios, concentrations, and reaction times is recommended for specific applications.
This protocol describes the covalent attachment of the this compound linker to a protein via its primary amine groups (e.g., lysine residues).
A. Materials and Reagents
-
This compound
-
Protein of interest (in an amine-free buffer, e.g., PBS or MES)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7–6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2–8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting columns or dialysis equipment for purification
B. Procedure
-
Reagent Preparation:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare fresh 10 mg/mL stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.
-
Prepare the protein solution at a suitable concentration (e.g., 1-5 mg/mL) in Coupling Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the this compound stock solution with Activation Buffer.
-
Add a molar excess of EDC and NHS to the PEG linker solution. Refer to Table 1 for recommended molar ratios.
-
Incubate the reaction mixture for 15–30 minutes at room temperature with gentle mixing.
-
-
Conjugation to Protein:
-
Immediately add the activated Azido-PEG9-NHS ester solution to the protein solution in Coupling Buffer. The activation reaction is most efficient at pH 4.7-6.0, while the conjugation to primary amines is most efficient at pH 7.2-8.0.
-
The molar ratio of the activated linker to the protein should be optimized for the desired degree of labeling (see Table 1).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10–50 mM (e.g., Tris or hydroxylamine) to stop the reaction by hydrolyzing any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted PEG linker and reaction byproducts by subjecting the mixture to dialysis or gel filtration using a desalting column equilibrated with PBS or another suitable buffer.
-
The resulting azide-functionalized protein is now ready for use in Protocol 2 or for storage at -20°C or -80°C.
-
This protocol describes the conjugation of the azide-functionalized protein from Protocol 1 to a molecule containing a terminal alkyne.
A. Materials and Reagents
-
Azide-functionalized protein (from Protocol 1)
-
Alkyne-containing molecule (e.g., fluorescent dye, drug, peptide)
-
Click Chemistry Catalyst Stock:
-
Copper(II) Sulfate (CuSO4) solution (e.g., 100 mM in water)
-
Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) solution (e.g., 200 mM in water or DMSO/water)
-
-
Reducing Agent: Sodium Ascorbate (prepare fresh, e.g., 100 mM in water)
-
Reaction Buffer (e.g., PBS, pH 7.4)
B. Procedure
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO or water).
-
Prepare a fresh solution of Sodium Ascorbate immediately before initiating the reaction.
-
-
Click Reaction Setup:
-
In a microcentrifuge tube, combine the azide-functionalized protein and the alkyne-containing molecule in the reaction buffer. Refer to Table 2 for recommended concentrations.
-
Prepare the Cu(I) catalyst by pre-mixing the CuSO4 solution and the THPTA ligand solution (a 1:2 to 1:5 molar ratio of Cu:Ligand is common) and incubating for a few minutes.
-
Add the pre-mixed catalyst to the protein/alkyne mixture.
-
-
Initiation and Incubation:
-
Initiate the click reaction by adding the freshly prepared Sodium Ascorbate solution.
-
Gently mix the components. If the reaction is oxygen-sensitive, briefly degas the solution or flush the vial with an inert gas (e.g., argon or nitrogen).
-
Incubate the reaction for 30–60 minutes at room temperature, protected from light. Reaction progress can be monitored by an appropriate analytical method (e.g., SDS-PAGE, HPLC, mass spectrometry).
-
-
Purification:
-
Purify the final bioconjugate to remove the copper catalyst, excess reagents, and unreacted molecules using desalting columns, dialysis, or affinity chromatography.
-
Data Presentation
Table 1: Recommended Molar Ratios for EDC/NHS Coupling
| Reagent | Molar Ratio (Reagent:PEG-Acid) | Purpose |
|---|---|---|
| EDC | 2x to 10x | Activates the carboxyl group. |
| NHS/Sulfo-NHS | 2x to 10x | Stabilizes the activated intermediate to form an amine-reactive ester. |
| Amine-Molecule | 1:1 to 1:10 (Linker:Amine) | Conjugation to the activated linker. Ratio depends on desired labeling density. |
Table 2: Recommended Reaction Conditions for CuAAC
| Component | Final Concentration / Molar Eq. | Purpose |
|---|---|---|
| Azide-Molecule | 1 equivalent | The starting functionalized biomolecule. |
| Alkyne-Molecule | 4x to 50x excess | Drives the reaction to completion. |
| CuSO₄ | 25 equivalents (relative to oligo/DNA) | Source of copper catalyst. |
| THPTA Ligand | 2x to 5x molar excess over CuSO₄ | Stabilizes Cu(I) and increases reaction efficiency in aqueous media. |
| Sodium Ascorbate | 40 equivalents (relative to oligo/DNA) | Reducing agent to generate the active Cu(I) catalyst from Cu(II). |
Table 3: Troubleshooting Guide for Bioconjugation
| Problem | Suggested Solution(s) |
|---|---|
| Low EDC/NHS Conjugation Efficiency | - Use fresh, high-purity EDC and NHS/Sulfo-NHS reagents; store them desiccated. - Ensure the Activation Buffer pH is between 4.7-6.0 and the Coupling Buffer pH is 7.2-8.0. - Proceed to the conjugation step immediately after the 15-minute activation period. - Increase the molar excess of the PEG linker. |
| Precipitation/Aggregation of Protein | - Reduce the molar ratio of the PEG linker to the protein to avoid over-labeling. - Ensure the protein concentration is suitable for the reaction conditions. - Include solubility-enhancing additives like arginine in the reaction buffer. |
| Low Click Chemistry (CuAAC) Yield | - Use a freshly prepared Sodium Ascorbate solution. It oxidizes quickly in air. - Ensure the copper catalyst is properly complexed with the ligand before addition. - Degas the reaction mixture, as oxygen can inhibit the catalyst. |
Storage and Handling
-
This compound: Store at –20°C in a tightly sealed container, protected from light and moisture (desiccated).
-
EDC and NHS/Sulfo-NHS: These reagents are moisture-sensitive. Store at –20°C under desiccation. Equilibrate to room temperature before opening to prevent condensation.
-
Stock Solutions: Prepare stock solutions of the PEG linker in anhydrous solvents like DMF or DMSO. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
References
Application Notes and Protocols for EDC/NHS Coupling of Azido-PEG9-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent conjugation of Azido-PEG9-acid to primary amine-containing molecules using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry. This method is a cornerstone in bioconjugation, enabling the attachment of a polyethylene glycol (PEG) spacer with a terminal azide group. The azide functionality is particularly valuable as it allows for subsequent "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for the specific and efficient ligation of other molecules.[1][2]
The PEG linker itself offers significant advantages, including increased solubility, reduced immunogenicity, and improved pharmacokinetic profiles of the conjugated molecule.[3][4] This protocol is widely applicable in fields such as targeted drug delivery, the development of antibody-drug conjugates (ADCs), and the surface functionalization of nanoparticles.[1]
Reaction Mechanism
The EDC/NHS coupling reaction is a two-step process that reliably forms a stable amide bond between a carboxylic acid and a primary amine.
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive and unstable O-acylisourea intermediate. This activation step is most efficient in an acidic environment (pH 4.5-6.0).
-
Formation of a Stable NHS Ester and Subsequent Amide Bond: The addition of NHS to the reaction mixture converts the unstable O-acylisourea intermediate into a more stable amine-reactive NHS ester. This semi-stable intermediate is less susceptible to hydrolysis in aqueous solutions. The NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS. This second step is most efficient at a physiological to slightly basic pH (pH 7.2-8.5).
Data Presentation
The efficiency of the EDC/NHS coupling reaction is influenced by several factors, including the molar ratios of the reagents, pH, and reaction time. The following table summarizes recommended starting conditions for the conjugation of this compound. Optimization may be required for specific applications.
| Parameter | Recommended Range | Notes |
| Activation pH | 4.5 - 6.0 | MES buffer is a common choice as it lacks amines and carboxyls. |
| Coupling pH | 7.2 - 8.5 | Phosphate-buffered saline (PBS) is suitable for this step. |
| Molar Ratio (EDC:this compound) | 2 - 10 fold excess | A higher excess may be needed to drive the reaction to completion. |
| Molar Ratio (NHS:this compound) | 1.2 - 5 fold excess | Sulfo-NHS can be used for improved aqueous solubility. |
| Molar Ratio (Activated PEG:Amine) | 1.5 - 20 fold excess | This should be optimized based on the specific amine-containing molecule. |
| Activation Time | 15 - 30 minutes | At room temperature. |
| Coupling Time | 2 hours to overnight | At room temperature or 4°C. |
Experimental Protocols
This section provides a detailed two-step protocol for the EDC/NHS coupling of this compound to an amine-containing molecule (e.g., a protein).
Materials
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification equipment (e.g., size-exclusion chromatography column, dialysis tubing)
Procedure
1. Reagent Preparation
-
Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening the vials to prevent condensation of moisture.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Immediately before use, prepare fresh stock solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL). EDC is susceptible to hydrolysis and should be used without delay.
-
Prepare a solution of the amine-containing molecule in Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).
2. Activation of this compound
-
In a reaction tube, add the desired amount of this compound from the stock solution.
-
Add Activation Buffer to the reaction tube.
-
Add a 2 to 10-fold molar excess of EDC and a 1.2 to 5-fold molar excess of NHS relative to the this compound.
-
Vortex the mixture gently and incubate for 15-30 minutes at room temperature to form the NHS ester.
3. Conjugation to the Amine-Containing Molecule
-
Add the freshly activated Azido-PEG9-NHS ester solution to the solution of the amine-containing molecule. A 1.5 to 20-fold molar excess of the activated PEG linker to the amine-containing molecule is a common starting point for optimization.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
4. Quenching the Reaction
-
Add the Quenching Solution to a final concentration of 20-50 mM (e.g., Tris or glycine) to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
5. Purification of the Conjugate
-
Remove excess reagents, unreacted PEG, and byproducts using a suitable purification method. Common techniques include:
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger conjugate from smaller molecules.
-
Dialysis: Useful for removing small molecule impurities.
-
Hydrophobic Interaction Chromatography (HIC) or Ion-Exchange Chromatography (IEX): Can be used to separate PEGylated proteins based on the degree of PEGylation.
-
6. Characterization
-
Confirm the successful conjugation and assess the degree of labeling using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or NMR.
Mandatory Visualizations
Caption: Experimental workflow for EDC/NHS coupling of this compound.
Caption: Reaction mechanism of EDC/NHS coupling chemistry.
References
Application Notes and Protocols for the Conjugation of Azido-PEG9-acid to a Primary Amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the covalent conjugation of Azido-PEG9-acid to molecules containing a primary amine. The described methodology utilizes the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond. This process is fundamental in bioconjugation for applications such as targeted drug delivery, protein modification, and surface functionalization. The presence of the terminal azide group on the polyethylene glycol (PEG) linker further allows for subsequent "click chemistry" reactions, enabling the attachment of other molecules containing an alkyne group.[1][2][3][4][5]
Principle of the Reaction
The conjugation of this compound to a primary amine is a two-step process facilitated by EDC and NHS (or its water-soluble analog, Sulfo-NHS).
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.
-
Formation of a Stable NHS Ester: This unstable intermediate then reacts with NHS to create a more stable, amine-reactive NHS ester. This semi-stable ester can be directly reacted with a primary amine to form a stable amide bond, releasing NHS as a byproduct.
The inclusion of a nine-unit PEG spacer enhances water solubility and can reduce steric hindrance during conjugation.
Quantitative Data Summary
The following table summarizes the key reaction parameters for the EDC/NHS coupling of this compound to a primary amine. These values are derived from established protocols for similar conjugation reactions and should be optimized for specific applications.
| Parameter | Recommended Range | Notes |
| Activation pH | 4.5 - 6.0 | The activation of the carboxylic acid with EDC and NHS is most efficient in a slightly acidic environment. MES buffer is a suitable choice. |
| Conjugation pH | 7.0 - 8.0 | The reaction of the NHS-activated PEG with the primary amine is most efficient at a neutral to slightly basic pH. Phosphate-buffered saline (PBS) is a common choice. |
| Molar Ratio (PEG:EDC:NHS) | 1 : 1.5 : 1.5 to 1 : 5 : 5 | An excess of EDC and NHS is typically used to ensure efficient activation of the PEG-acid. |
| Molar Ratio (Activated PEG:Amine) | 1 : 1 to 10 : 1 | The optimal ratio depends on the specific reactants and the desired degree of labeling. A molar excess of the activated PEG is often used. |
| Activation Time | 15 - 30 minutes | The activation reaction is typically rapid and is performed at room temperature. |
| Conjugation Time | 2 hours to overnight | The conjugation reaction time can vary depending on the reactivity of the primary amine. The reaction is usually performed at room temperature or 4°C. |
| Quenching Agent | Hydroxylamine, Tris, or Glycine | Used to terminate the reaction by reacting with any unreacted NHS esters. |
Experimental Protocols
-
This compound
-
Molecule with a primary amine (e.g., protein, peptide, small molecule)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 4.7-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Note: Do not use buffers containing primary amines, such as Tris or glycine, as they will compete with the desired reaction.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving reagents if necessary.
-
Purification system (e.g., size exclusion chromatography, dialysis, reverse-phase HPLC)
This protocol is recommended for biomolecules that are sensitive to organic solvents.
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare stock solutions of this compound, EDC, and NHS in the Activation Buffer. It is recommended to prepare these solutions fresh.
-
-
Activation of this compound:
-
Dissolve this compound in the Activation Buffer.
-
Add EDC and NHS to the this compound solution. A 1.5 to 5-fold molar excess of EDC and NHS over the PEG reagent is recommended.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Conjugation to the Primary Amine:
-
Immediately add the activated Azido-PEG9-NHS ester solution to the primary amine-containing molecule dissolved in the Conjugation Buffer.
-
The pH of the final reaction mixture should be between 7.2 and 7.5 for optimal conjugation.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.
-
-
Purification:
-
Purify the conjugate from excess reagents and byproducts. Common methods include:
-
Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated product from smaller unreacted molecules.
-
Dialysis or Ultrafiltration: Useful for removing small molecule impurities.
-
Ion-Exchange Chromatography (IEX): Can separate molecules based on charge differences between the native and PEGylated forms.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Suitable for the purification of smaller conjugates.
-
-
This protocol is suitable for small molecules that are soluble in organic solvents.
-
Reagent Preparation:
-
Ensure all glassware is dry and use anhydrous solvents.
-
Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.
-
In a separate vial, dissolve the primary amine-containing molecule.
-
-
Activation and Conjugation:
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the this compound solution.
-
Stir the reaction at room temperature for 30 minutes.
-
Add the primary amine-containing molecule to the activated PEG solution. If the amine is a salt (e.g., hydrochloride), a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5-2 equivalents) can be added.
-
Stir the reaction at room temperature for 2-4 hours or until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
-
Work-up and Purification:
-
The purification method will depend on the properties of the final conjugate. Standard organic synthesis purification techniques such as column chromatography may be employed.
-
Characterization of the Conjugate
After purification, it is essential to characterize the final conjugate to confirm successful PEGylation.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can be used to determine the molecular weight of the conjugate, confirming the addition of the PEG chain.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller conjugates, 1H NMR can be used to identify characteristic peaks from both the PEG linker and the target molecule, and to assess the purity of the conjugate.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC can be used to assess the purity of the conjugate and separate it from the starting materials.
Visualizations
Caption: EDC/NHS activation of this compound and subsequent conjugation to a primary amine.
Caption: A generalized workflow for the conjugation of this compound to a primary amine.
Caption: The azide group on the conjugate enables subsequent "click" reactions with alkyne-modified molecules.
References
- 1. Azide amine-PEG-COOH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Azido-PEG3-amine, 134179-38-7 | BroadPharm [broadpharm.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. A facile synthesis of azido-terminated heterobifunctional poly(ethylene glycol)s for "click" conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Labeling with Azido-PEG9-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of proteins with polyethylene glycol (PEG) chains, known as PEGylation, is a widely utilized strategy to enhance the therapeutic properties of protein-based drugs, including their serum half-life, stability, and solubility, while reducing their immunogenicity. Azido-PEG9-acid is a heterobifunctional linker that provides a versatile platform for advanced bioconjugation strategies. This molecule features a carboxylic acid group for covalent attachment to primary amines on a protein and a terminal azide group for subsequent bioorthogonal "click" chemistry reactions.[1][2]
This two-step labeling approach offers significant flexibility, allowing for the initial, stable PEGylation of the protein, followed by the highly specific and efficient conjugation of a variety of moieties, such as fluorescent dyes, small molecule drugs, or affinity tags, that are functionalized with an alkyne group.[3][4][5] This methodology is particularly valuable in the development of antibody-drug conjugates (ADCs) and for the creation of sophisticated molecular probes for studying biological systems.
These application notes provide a detailed protocol for the labeling of a generic protein with this compound and subsequent modification via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.
Data Presentation
Table 1: Key Parameters for NHS Ester-Mediated Amine Coupling
| Parameter | Recommended Condition/Consideration | Rationale and Remarks |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5) | The reaction between an NHS ester and a primary amine is most efficient in this pH range, where the amine is sufficiently deprotonated and nucleophilic. At pH values above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which can lower the conjugation yield. At pH below 7.0, the specificity towards lysine residues may decrease slightly. |
| Buffer Type | Amine-free buffers (e.g., PBS, sodium bicarbonate, sodium phosphate, borate) | Buffers containing primary amines, such as Tris, will compete with the protein for reaction with the NHS ester, reducing labeling efficiency. |
| Molar Excess of Azido-PEG9-NHS Ester | 10- to 50-fold molar excess over the protein | The optimal molar ratio should be determined empirically for each protein. A higher excess may be required for dilute protein solutions or to achieve a higher degree of labeling. |
| Solvent for NHS Ester | Anhydrous DMSO or DMF | This compound should be activated to its NHS ester form for reaction with amines. NHS esters are moisture-sensitive and should be dissolved in an anhydrous organic solvent immediately before addition to the aqueous protein solution. The final concentration of the organic solvent in the reaction mixture should typically not exceed 10%. |
| Reaction Time and Temperature | 1-2 hours at room temperature or 2-4 hours at 4°C | Longer incubation times may be necessary, but this also increases the risk of NHS ester hydrolysis. The reaction progress can be monitored by analytical techniques such as SDS-PAGE or mass spectrometry. |
Table 2: Comparison of Purification Methods for PEGylated Proteins
| Purification Method | Principle of Separation | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Separation based on the hydrodynamic radius of the molecules. | Effective for removing unreacted, low molecular weight reagents (e.g., hydrolyzed NHS ester) and unreacted PEG from the PEGylated protein. Can also separate native protein from PEGylated protein. | Less effective at separating proteins with different degrees of PEGylation (e.g., mono- vs. di-PEGylated), especially for higher degrees of PEGylation. Does not separate positional isomers. |
| Ion Exchange Chromatography (IEX) | Separation based on the net charge of the protein. | Can separate proteins based on the degree of PEGylation, as the PEG chains shield the protein's surface charges. Can also separate positional isomers in some cases. | The binding capacity for PEGylated proteins can be significantly lower than for the native protein. Resolution may decrease as the degree of PEGylation increases. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on the hydrophobicity of the protein. | Can be used as a supplementary or polishing step to IEX. | Generally has lower capacity and resolution compared to IEX and SEC for PEGylated proteins. |
| Reverse Phase Chromatography (RPC) | Separation based on hydrophobicity, typically using organic solvents. | Useful for analytical-scale separation and identification of PEGylation sites and positional isomers. | The use of organic solvents can lead to protein denaturation, making it less suitable for preparative purification of functional proteins. |
Experimental Protocols
Part 1: Activation of Protein with this compound via NHS Ester Chemistry
This protocol describes the covalent attachment of this compound to a protein containing primary amines. This is achieved by first converting the carboxylic acid of this compound to an N-hydroxysuccinimide (NHS) ester, which then readily reacts with the amine groups on the protein. Alternatively, pre-activated Azido-PEG9-NHS ester can be purchased.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., desalting column or size-exclusion chromatography column)
Procedure:
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
Preparation of Azido-PEG9-NHS Ester (perform immediately before use):
-
In a small, dry glass vial, dissolve this compound in anhydrous DMF or DMSO to a concentration of 100 mM.
-
Add 1.1 equivalents of NHS and 1.1 equivalents of EDC (or DCC).
-
Let the reaction proceed for 15-30 minutes at room temperature to form the Azido-PEG9-NHS ester.
-
-
Protein Labeling Reaction:
-
Calculate the required volume of the Azido-PEG9-NHS ester solution to achieve the desired molar excess (e.g., 20-fold) over the protein.
-
Slowly add the Azido-PEG9-NHS ester solution to the protein solution while gently stirring. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of Azide-Labeled Protein:
-
Remove the excess, unreacted this compound and byproducts by running the reaction mixture through a desalting column or a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
Collect the protein-containing fractions.
-
Confirm successful labeling and purity using SDS-PAGE (a shift in molecular weight should be observed) and/or mass spectrometry.
-
Part 2: Click Chemistry Conjugation of an Alkyne-Reporter Molecule
This protocol describes the conjugation of an alkyne-containing reporter molecule (e.g., a fluorescent dye) to the azide-labeled protein via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.
Materials:
-
Azide-labeled protein (from Part 1) in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne-functionalized reporter molecule (e.g., Alkyne-Fluorophore)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)
-
Sodium Ascorbate solution (e.g., 500 mM in water, prepare fresh)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand solution (e.g., 100 mM in water)
-
Purification column (e.g., desalting or SEC column)
Procedure:
-
Prepare the Click Reaction Mixture:
-
In a microcentrifuge tube, add the azide-labeled protein to the desired final concentration (e.g., 1-5 mg/mL).
-
Add the alkyne-functionalized reporter molecule to a final concentration that is a 2-5 fold molar excess over the protein.
-
Add the copper-chelating ligand (e.g., THPTA) to a final concentration of 1 mM.
-
-
Initiate the Click Reaction:
-
In a separate tube, premix the CuSO₄ solution (to a final concentration of 1 mM) and the freshly prepared sodium ascorbate solution (to a final concentration of 5 mM).
-
Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the reaction. The final volume should be considered when calculating concentrations.
-
Gently mix the reaction.
-
-
Incubation:
-
Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent reporter molecule.
-
-
Purification of the Final Conjugate:
-
Purify the labeled protein from excess reagents using a desalting column or size-exclusion chromatography.
-
Collect the protein-containing fractions.
-
Characterize the final conjugate by UV-Vis spectroscopy (to determine the degree of labeling if using a dye with a known extinction coefficient), SDS-PAGE, and/or mass spectrometry.
-
Visualizations
Caption: Experimental workflow for the two-step protein labeling process.
Caption: Simplified EGFR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. FLUORESCENT LABELED ANTI-EGFR ANTIBODY FOR IDENTIFICATION OF REGIONAL AND DISTANT METASTASIS IN A PRECLINICAL XENOGRAFT MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand-assisted dual-site click labeling of EGFR on living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tagging of Genomic STAT3 and STAT1 with Fluorescent Proteins and Insertion of a Luciferase Reporter in the Cyclin D1 Gene Provides a Modified A549 Cell Line to Screen for Selective STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide Modification Using Azido-PEG9-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a premier strategy in drug development to enhance the therapeutic properties of peptides and proteins. This modification can improve solubility, extend circulating half-life by reducing renal clearance, and decrease immunogenicity. Azido-PEG9-acid is a versatile bifunctional linker ideal for this purpose. It possesses a terminal carboxylic acid for covalent attachment to primary amines (such as the N-terminus of a peptide or the side chain of a lysine residue) and a terminal azide group for subsequent bioorthogonal "click" chemistry reactions.
These application notes provide detailed protocols for the covalent attachment of this compound to a model peptide, its purification, and characterization. An exemplary protocol for a subsequent click chemistry reaction is also included, demonstrating the utility of the incorporated azide moiety.
Key Applications
-
Prolonging Half-Life: Increasing the hydrodynamic radius of a peptide reduces its clearance rate by the kidneys.
-
Improving Solubility: The hydrophilic nature of the PEG chain can significantly enhance the solubility of hydrophobic peptides.
-
Reducing Immunogenicity: The PEG chain can mask epitopes on the peptide, reducing its recognition by the immune system.
-
Enabling Further Conjugation: The terminal azide group serves as a handle for the site-specific attachment of other molecules, such as fluorescent dyes, targeting ligands, or cytotoxic drugs, via click chemistry.
Experimental Protocols
Protocol 1: Coupling of this compound to a Peptide via EDC/NHS Chemistry
This protocol describes the conjugation of the carboxylic acid group of this compound to a primary amine on a peptide using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Materials:
-
Peptide with at least one primary amine (e.g., a model peptide with sequence H₂N-Gly-Arg-Gly-Asp-Ser-Pro-OH)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF)
-
Reverse-phase HPLC system for purification
-
Mass spectrometer for analysis
Procedure:
-
Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 10 mg/mL.
-
This compound Preparation: Dissolve this compound in anhydrous DMF to a concentration of 100 mg/mL.
-
Activation of this compound:
-
In a separate microcentrifuge tube, combine 5 molar equivalents of this compound (relative to the peptide), 5 molar equivalents of EDC, and 5 molar equivalents of NHS.
-
Add a sufficient volume of Reaction Buffer to dissolve the reagents.
-
Incubate for 15 minutes at room temperature to form the NHS ester.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the peptide solution.
-
Adjust the pH of the reaction mixture to 7.4 by adding Coupling Buffer.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching: Add the Quenching Solution to a final concentration of 10 mM to quench any unreacted NHS esters.[1][2][3][4] Incubate for 15 minutes at room temperature.
-
Purification: Purify the PEGylated peptide from the reaction mixture using reverse-phase HPLC (see Protocol 3).
Protocol 2: Coupling of this compound to a Peptide via HATU/DIPEA Chemistry
This protocol is an alternative to EDC/NHS chemistry, often used for its high efficiency and low rate of side reactions. It is particularly suitable for solid-phase peptide synthesis or solution-phase coupling in organic solvents.
Materials:
-
Peptide with a primary amine
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Reverse-phase HPLC system
-
Mass spectrometer
Procedure:
-
Reagent Preparation:
-
Dissolve the peptide in anhydrous DMF to a concentration of 10 mg/mL.
-
Dissolve this compound (1.5 equivalents relative to the peptide) in anhydrous DMF.
-
Dissolve HATU (1.5 equivalents) in anhydrous DMF.
-
-
Activation and Coupling:
-
In a reaction vessel, combine the this compound solution and the HATU solution.
-
Add DIPEA (3.0 equivalents) to the mixture and agitate for 5-10 minutes to pre-activate the carboxylic acid.
-
Add the peptide solution to the activated this compound mixture.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Work-up and Purification:
-
Remove the DMF under vacuum.
-
Resuspend the crude product in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).
-
Purify the PEGylated peptide by reverse-phase HPLC (see Protocol 3).
-
Protocol 3: Purification of the Azido-PEG9-Peptide by RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for purifying the PEGylated peptide from unreacted starting materials and byproducts.
Instrumentation and Materials:
-
Preparative and analytical RP-HPLC system with a UV detector
-
C18 column (e.g., for preparative: 21.2 x 250 mm, 10 µm; for analytical: 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Lyophilizer
Procedure:
-
Analytical RP-HPLC:
-
Dissolve a small aliquot of the crude reaction mixture in Mobile Phase A.
-
Inject the sample onto the analytical C18 column.
-
Run a linear gradient of 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.
-
Monitor the elution profile at 214 nm and 280 nm to determine the retention time of the desired PEGylated peptide. The PEGylated peptide will typically elute earlier than the unmodified peptide due to the hydrophilic nature of the PEG chain.
-
-
Preparative RP-HPLC:
-
Based on the analytical run, optimize the gradient for the preparative separation to maximize resolution. A shallower gradient around the elution time of the target product is often beneficial.
-
Dissolve the remaining crude reaction mixture in a minimal volume of Mobile Phase A.
-
Inject the sample onto the preparative C18 column.
-
Run the optimized gradient at an appropriate flow rate for the column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).
-
Collect fractions corresponding to the peak of the PEGylated peptide.
-
-
Fraction Analysis and Lyophilization:
-
Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.
-
Pool the pure fractions.
-
Lyophilize the pooled fractions to obtain the purified Azido-PEG9-peptide as a white, fluffy powder.[5]
-
Protocol 4: Characterization by Mass Spectrometry
Mass spectrometry is essential to confirm the successful conjugation of the this compound to the peptide.
Procedure:
-
Prepare a sample of the purified PEGylated peptide at a concentration of approximately 1 mg/mL in 50% acetonitrile/water with 0.1% formic acid.
-
Infuse the sample into an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Acquire the mass spectrum and determine the molecular weight of the product.
-
The expected mass will be the mass of the starting peptide plus the mass of the Azido-PEG9 moiety (the mass of this compound minus the mass of H₂O). The molecular weight of this compound is 511.57 g/mol . The mass of the incorporated moiety is therefore approximately 493.56 Da.
Protocol 5: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click" Reaction
This protocol describes the reaction of the azide-functionalized peptide with an alkyne-containing molecule, for example, an alkyne-modified fluorescent dye.
Materials:
-
Purified Azido-PEG9-Peptide
-
Alkyne-modified molecule (e.g., Alkyne-Fluor 488)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Reaction Buffer: PBS, pH 7.4
-
DMSO
Procedure:
-
Reagent Preparation:
-
Dissolve the Azido-PEG9-Peptide in PBS to a concentration of 1 mM.
-
Dissolve the alkyne-modified molecule in DMSO to a concentration of 10 mM.
-
Prepare a 100 mM solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 20 mM solution of CuSO₄ in water.
-
Prepare a 50 mM solution of THPTA in water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the Azido-PEG9-Peptide solution and the alkyne-modified molecule (use a 1.5-fold molar excess of the alkyne).
-
In a separate tube, premix the CuSO₄ and THPTA solutions.
-
Add the CuSO₄/THPTA mixture to the peptide/alkyne solution to a final copper concentration of 0.5 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification: Purify the final conjugate using RP-HPLC (as in Protocol 3) to remove excess reagents and unreacted starting materials.
Data Presentation
Table 1: Reagent Quantities for Peptide Modification (based on 10 mg of a 1 kDa model peptide)
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents | Amount (mg) |
| Model Peptide | 1000 | 1.0 | 10.0 |
| This compound | 511.57 | 1.5 | 7.7 |
| HATU | 379.25 | 1.5 | 5.7 |
| DIPEA | 129.24 | 3.0 | 3.9 |
| EDC | 191.70 | 5.0 | 9.6 |
| NHS | 115.09 | 5.0 | 5.8 |
Table 2: Illustrative Results of Peptide Modification and Purification
| Sample | Purity (by Analytical RP-HPLC) | Yield (%) | Expected Mass (Da) | Observed Mass (Da) |
| Crude Azido-PEG9-Peptide | ~65% | N/A | 1493.56 | 1493.6 |
| Purified Azido-PEG9-Peptide | >98% | 75% | 1493.56 | 1493.5 |
Visualizations
Caption: Experimental workflow for peptide modification.
Caption: GPCR signaling enhanced by a PEGylated peptide.
References
Application Note: Development of an Antibody-Drug Conjugate with a Non-Cleavable PEG9 Linker
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to cancer cells.[1][2] This approach aims to maximize efficacy at the tumor site while minimizing systemic, off-target toxicity.[3] The three core components of an ADC are the mAb, the cytotoxic payload, and the linker that connects them.[4] The linker is a critical element, as it must remain stable in systemic circulation to prevent premature drug release and then facilitate the release of the active payload upon reaching the target cell.[5]
Linkers are broadly categorized as cleavable or non-cleavable. Non-cleavable linkers provide high plasma stability because they lack a specific chemical trigger for payload release. Instead, the release mechanism relies on the internalization of the entire ADC via antigen-mediated endocytosis, followed by trafficking to the lysosome. Within the lysosome, proteolytic degradation of the antibody backbone releases the payload, which remains attached to the linker and a single amino acid residue from the conjugation site.
This inherent stability is a key advantage, often resulting in an improved therapeutic window and better tolerance compared to some cleavable linker systems. However, the resulting charged payload-linker-amino acid complex has poor membrane permeability, which limits the "bystander effect"—the killing of adjacent antigen-negative tumor cells. Consequently, ADCs with non-cleavable linkers are most effective against tumors with high and uniform antigen expression.
Incorporating hydrophilic spacers like polyethylene glycol (PEG) into the linker design can further enhance the ADC's properties. PEGylation can improve solubility, reduce aggregation, and optimize the pharmacokinetic profile of the conjugate. This document provides detailed protocols for the synthesis, characterization, and evaluation of an ADC utilizing a non-cleavable PEG9 linker.
Visualized Mechanisms and Workflows
References
Application Notes and Protocols for High-Yield Reactions of Azido-PEG9-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for achieving high yields in bioconjugation reactions utilizing Azido-PEG9-acid. This versatile heterobifunctional linker, featuring a terminal azide group and a carboxylic acid, is a valuable tool in drug delivery, proteomics, and various life science applications. The inclusion of a nine-unit polyethylene glycol (PEG) spacer enhances solubility in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugates.
This compound is primarily utilized in two key types of reactions:
-
Azide-Alkyne Cycloaddition (Click Chemistry): The azide moiety allows for highly efficient and specific ligation to alkyne-containing molecules via either a copper(I)-catalyzed reaction (CuAAC) or a strain-promoted copper-free reaction (SPAAC).
-
Amide Bond Formation: The terminal carboxylic acid can be activated to react with primary amine groups on biomolecules, such as proteins and peptides, to form stable amide linkages.
I. Azide-Alkyne Cycloaddition Reactions
Click chemistry offers a robust and bioorthogonal method for conjugation, characterized by high yields, mild reaction conditions, and high specificity.
A. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly reliable method for forming a stable 1,4-disubstituted triazole linkage between the azide of this compound and a terminal alkyne. The reaction is catalyzed by copper(I), which is typically generated in situ from a copper(II) salt and a reducing agent.
| Parameter | Condition | Reported Yield | Reference |
| Reactants | Azido-PEG-linker, Alkyne-functionalized biomolecule | >95% | [1] |
| Molar Ratio (Azide:Alkyne) | 1:1.5 to 1:5 (Excess alkyne can drive the reaction) | High | [1] |
| Catalyst | CuSO₄ (0.1-0.5 mM) with Sodium Ascorbate (1-5 mM) | Nearly Quantitative | [2][3] |
| Ligand | THPTA or TBTA (1-5 equivalents to Copper) | >90% | [3] |
| Solvent | Aqueous buffers (e.g., PBS, pH 7.4), DMSO, DMF | High | |
| Temperature | Room Temperature (20-25°C) | >95% | |
| Reaction Time | 1 - 4 hours | High |
This protocol describes the conjugation of this compound to a peptide containing a terminal alkyne modification.
Materials:
-
This compound
-
Alkyne-modified peptide
-
Copper(II) Sulfate (CuSO₄) solution (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (50 mM in water)
-
Sodium Ascorbate solution (100 mM in water, freshly prepared)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Dialysis)
Procedure:
-
Reactant Preparation:
-
Dissolve the alkyne-modified peptide in PBS to a final concentration of 1-5 mg/mL.
-
Dissolve this compound in DMSO or water to create a 10 mM stock solution.
-
-
Catalyst-Ligand Premix:
-
In a microcentrifuge tube, combine 2.5 µL of 20 mM CuSO₄ solution and 5.0 µL of 50 mM THPTA solution. Mix gently. This creates a 1:5 molar ratio of copper to ligand.
-
-
Reaction Assembly:
-
In a separate tube, add the alkyne-modified peptide solution.
-
Add the this compound stock solution to achieve a 2 to 5-fold molar excess over the peptide.
-
Add the catalyst-ligand premix to the reaction mixture.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or SDS-PAGE.
-
-
Purification:
-
Upon completion, purify the conjugate to remove excess reagents and byproducts. This can be achieved through dialysis against PBS or by using size-exclusion chromatography.
-
B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO), to react with azides. The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living systems.
| Parameter | Condition | Reported Yield | Reference |
| Reactants | Azido-PEG-linker, DBCO-functionalized molecule | High to Quantitative | |
| Molar Ratio (Azide:DBCO) | 1:1.5 to 1:3 | High | |
| Solvent | Aqueous buffers (e.g., PBS, HEPES, pH 7.0-8.5) | High | |
| Temperature | 4°C to 37°C | High | |
| Reaction Time | 1 - 24 hours | High | |
| pH | 7.0 - 8.5 | High |
This protocol details the conjugation of this compound to an antibody functionalized with a DBCO group.
Materials:
-
This compound
-
DBCO-labeled antibody
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Purification system (e.g., Size-Exclusion Chromatography or Protein A/G affinity chromatography)
Procedure:
-
Reactant Preparation:
-
Prepare the DBCO-labeled antibody in PBS at a concentration of 1-10 mg/mL.
-
Dissolve this compound in PBS or DMSO to create a 10 mM stock solution.
-
-
Reaction Assembly:
-
Add the this compound stock solution to the DBCO-labeled antibody solution to achieve a 3 to 10-fold molar excess.
-
-
Incubation:
-
Incubate the reaction mixture for 4-24 hours. For sensitive proteins, the reaction can be performed at 4°C. For faster kinetics, incubate at 25°C or 37°C.
-
-
Purification:
-
Remove unreacted this compound and any byproducts by purifying the antibody conjugate using size-exclusion chromatography or affinity chromatography specific for the antibody.
-
II. Amide Bond Formation via EDC/NHS Coupling
The carboxylic acid moiety of this compound can be coupled to primary amines on biomolecules using carbodiimide chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
| Parameter | Condition | Reported Yield | Reference |
| Reactants | This compound, Amine-containing biomolecule | Substrate Dependent | |
| Molar Ratio (EDC:NHS:Acid) | 2-10 : 1.2-5 : 1 | High | |
| Activation Buffer | 0.1 M MES, pH 4.7-6.0 | - | |
| Coupling Buffer | PBS, pH 7.2-8.0 | - | |
| Activation Time | 15 - 30 minutes at Room Temperature | - | |
| Coupling Time | 2 hours at RT or Overnight at 4°C | High |
This two-step, one-pot protocol describes the activation of the carboxylic acid on this compound and subsequent conjugation to a protein.
Materials:
-
This compound
-
Protein with primary amine groups
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., Dialysis or Size-Exclusion Chromatography)
Procedure:
-
Reagent Preparation:
-
Dissolve the protein in Coupling Buffer to a concentration of 1-10 mg/mL.
-
Dissolve this compound in DMSO or water to create a 100 mM stock solution.
-
Immediately before use, prepare 10 mg/mL solutions of EDC and Sulfo-NHS in anhydrous DMSO or water.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine this compound with a 5 to 20-fold molar excess of EDC and Sulfo-NHS in Activation Buffer.
-
Incubate for 15-30 minutes at room temperature to form the Sulfo-NHS ester.
-
-
Conjugation to Protein:
-
Add the activated Azido-PEG9-Sulfo-NHS ester solution to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 50 mM Tris to quench any unreacted Sulfo-NHS ester. Incubate for 15 minutes.
-
-
Purification:
-
Purify the resulting conjugate by dialysis against PBS or by size-exclusion chromatography to remove excess reagents and byproducts.
-
References
Application Notes and Protocols for Protein Labeling with Azido-PEG9-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Azido-PEG9-acid for the targeted labeling of proteins. This heterobifunctional linker enables a versatile two-step bioconjugation strategy, beginning with the modification of primary amines on a protein and followed by a highly specific "click" chemistry reaction. This methodology is invaluable for a range of applications, including the development of antibody-drug conjugates (ADCs), the study of protein-protein interactions, and the investigation of cellular signaling pathways.
Principle of the Method
The protein labeling strategy with this compound unfolds in two primary stages:
-
Amine-Reactive Labeling: The carboxylic acid moiety of this compound is first activated, typically to an N-hydroxysuccinimide (NHS) ester. This activated ester readily reacts with primary amines on the protein surface, predominantly the ε-amino groups of lysine residues and the N-terminal α-amino group. This reaction forms a stable amide bond, covalently attaching the Azido-PEG9 linker to the protein.
-
Bioorthogonal Click Chemistry: The azide group introduced onto the protein serves as a bioorthogonal handle. It can be specifically and efficiently conjugated to a molecule of interest containing a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or to a strained cyclooctyne derivative via a strain-promoted azide-alkyne cycloaddition (SPAAC). This "click" reaction is highly selective and occurs under mild conditions, preserving the protein's structure and function.
Quantitative Data Presentation
The efficiency of the initial labeling step is critically dependent on the molar excess of the this compound NHS ester relative to the protein. The following table summarizes recommended molar excess ratios for achieving a desired degree of labeling (DOL), primarily based on data for immunoglobulin G (IgG) antibodies. It is important to note that the optimal molar excess may vary depending on the specific protein's concentration, the number of accessible primary amines, and the desired final application.
| Protein Concentration | Recommended Molar Excess of Azido-PEG9-NHS Ester | Expected Degree of Labeling (DOL) per Antibody | Notes |
| > 5 mg/mL | 5-10 fold | 1-3 | Higher protein concentrations generally lead to more efficient labeling. |
| 1-10 mg/mL | 10-20 fold | 4-6 | A common concentration range for antibody labeling[1]. |
| < 1 mg/mL | 20-50 fold | Variable | A higher molar excess is often required to compensate for the lower reaction kinetics at dilute concentrations[1]. |
Experimental Protocols
Protocol 1: Activation of this compound and Labeling of Proteins
This protocol describes the activation of the carboxylic acid of this compound to an NHS ester and its subsequent conjugation to a protein.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column or dialysis cassette
Procedure:
-
Activation of this compound (Preparation of NHS ester):
-
Dissolve this compound, NHS (or Sulfo-NHS), and EDC in anhydrous DMF or DMSO. A typical molar ratio is 1:1.2:1.2 (this compound:NHS:EDC).
-
Stir the reaction mixture at room temperature for at least 4 hours or overnight. The formation of the NHS ester can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
-
Protein Preparation:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in the Reaction Buffer. Ensure the buffer is free of primary amines.
-
-
Labeling Reaction:
-
Immediately before use, dissolve the freshly prepared Azido-PEG9-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.
-
Add the desired molar excess of the Azido-PEG9-NHS ester solution to the protein solution while gently vortexing. For example, for a 20-fold molar excess, add the calculated volume of the 10 mM stock solution.
-
Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted Azido-PEG9-NHS ester and byproducts by dialysis against PBS or by using a desalting column.
-
-
Characterization and Storage:
-
Determine the concentration of the azide-labeled protein using a standard protein assay (e.g., BCA).
-
The degree of labeling can be determined using mass spectrometry (MALDI-TOF or ESI-MS) by measuring the mass increase corresponding to the attached Azido-PEG9 moiety.
-
Store the azide-labeled protein under conditions optimal for the unlabeled protein.
-
Protocol 2: Click Chemistry Conjugation of an Alkyne-Modified Molecule
This protocol describes the copper-catalyzed click reaction to conjugate an alkyne-containing molecule (e.g., a fluorescent dye, biotin, or a drug molecule) to the azide-labeled protein.
Materials:
-
Azide-labeled protein (from Protocol 1)
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (prepare fresh)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (must be freshly made).
-
Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL) and the alkyne-containing molecule (typically a 2-5 fold molar excess over the protein).
-
Add the THPTA or TBTA ligand to a final concentration of 1 mM.
-
In a separate tube, premix the CuSO₄ (to a final concentration of 1 mM) and sodium ascorbate (to a final concentration of 5 mM).
-
Add the freshly prepared CuSO₄/sodium ascorbate mixture to the protein-alkyne solution to initiate the click reaction.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis.
-
-
Characterization and Storage:
-
Determine the final concentration of the conjugated protein.
-
The success of the conjugation can be confirmed by various methods such as SDS-PAGE (observing a shift in molecular weight), UV-Vis spectroscopy (if a chromophoric molecule was attached), or mass spectrometry.
-
Store the final conjugate under appropriate conditions, protected from light if a fluorescent dye was used.
-
Mandatory Visualizations
Experimental Workflow
Caption: A general experimental workflow for the two-step protein labeling process using this compound.
Signaling Pathway Investigation: GPCR Internalization
The following diagram illustrates a conceptual signaling pathway where an this compound labeled ligand is used to study G-protein coupled receptor (GPCR) internalization upon ligand binding.
Caption: A conceptual diagram of GPCR internalization initiated by a ligand labeled with this compound.
References
Troubleshooting & Optimization
troubleshooting low yield in Azido-PEG9-acid conjugation
Welcome to the technical support center for Azido-PEG9-acid conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for common challenges encountered during bioconjugation experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction yields and achieve reproducible results.
Part 1: Troubleshooting the Carboxylic Acid Conjugation (Amide Bond Formation)
The most common method for conjugating the carboxylic acid end of this compound is by forming an amide bond with a primary amine on a target molecule (e.g., a protein, peptide, or small molecule). This typically requires chemical activation of the carboxylic acid, most often using carbodiimide chemistry (e.g., EDC) with an additive like N-hydroxysuccinimide (NHS).
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in an EDC/NHS-mediated amide conjugation? A1: The most frequent cause of low yield is the hydrolysis of the activated NHS-ester intermediate.[1][2] This reaction competes with the desired conjugation to your amine-containing molecule. The rate of hydrolysis is highly dependent on pH, temperature, and the presence of moisture.[3][4][5] Other common causes include using inactive coupling agents, inappropriate buffer choice, and suboptimal reactant concentrations.
Q2: How does pH affect the reaction, and what is the optimal range? A2: The pH is a critical factor. The reaction of an NHS ester with a primary amine (aminolysis) is more efficient at alkaline pH (7.2-8.5). However, the competing hydrolysis reaction also accelerates dramatically at higher pH. For example, the half-life of a typical NHS ester can decrease from several hours at pH 7.0 to just a few minutes at pH 8.6. Therefore, a compromise is necessary. The optimal range is typically pH 7.2-8.0 .
Q3: What buffers should I use for the conjugation reaction? A3: It is imperative to use a buffer that does not contain primary amines. Buffers such as Tris (TBS) or glycine will compete with your target molecule for the activated PEG, drastically reducing your yield. Recommended amine-free buffers include phosphate-buffered saline (PBS), HEPES, and borate buffers.
Q4: My this compound won't dissolve in my aqueous buffer. What should I do? A4: If the PEG reagent is not readily soluble, you can first dissolve it in a dry, water-miscible, amine-free organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This stock solution should be added to your aqueous reaction mixture immediately after preparation. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid denaturing protein substrates.
Q5: How can I check if my coupling reagents (EDC, NHS) are still active? A5: EDC and NHS are both sensitive to moisture and can hydrolyze over time, rendering them inactive. Always use fresh, high-quality reagents and store them in a desiccator. For NHS esters, you can perform a qualitative activity test. Since hydrolysis releases NHS, which absorbs light around 260 nm, you can measure the absorbance of a reagent solution before and after intentionally hydrolyzing it with a strong base. A significant increase in absorbance after adding the base indicates the reagent was active.
Troubleshooting Guide: Amide Bond Formation
| Problem | Possible Cause | Recommended Solution |
| Low or No Yield | Hydrolysis of Activated Ester: Reaction pH is too high or incubation is too long. | Optimize the reaction pH to 7.2-8.0. Reduce reaction time. Perform the reaction at 4°C instead of room temperature to slow hydrolysis. |
| Inactive Coupling Reagents: EDC and/or NHS have been compromised by moisture. | Use fresh, high-quality EDC and NHS. Store reagents properly in a desiccator. | |
| Competing Nucleophiles: Buffer contains primary amines (e.g., Tris, glycine). | Perform a buffer exchange into an amine-free buffer like PBS or HEPES using dialysis or a desalting column. | |
| Presence of Water: Solvents and reagents are not anhydrous. | Use anhydrous-grade DMF or DMSO to prepare stock solutions of the PEG reagent. Ensure starting materials are dry. | |
| Difficult to Purify Product | N-acylurea Side Product: Rearrangement of the O-acylisourea intermediate when using EDC. | Optimize the ratio of NHS to EDC (a slight excess of NHS can help). N-acylurea is often difficult to remove due to similar polarity to the product. Consider alternative coupling reagents like HATU or HCTU. |
| Inconsistent Results | Reagent Instability: this compound or coupling agents degrading between experiments. | Store this compound at -20°C, protected from light and moisture. Prepare stock solutions of reagents immediately before use and do not store them for long periods. |
Experimental Protocol: EDC/NHS Activation and Conjugation
This protocol provides a general guideline for conjugating this compound to an amine-containing protein.
-
Buffer Preparation: Prepare an amine-free conjugation buffer, such as 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0.
-
Protein Preparation: Dissolve the protein in the conjugation buffer at a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange.
-
PEG Reagent Preparation: Immediately before use, dissolve the this compound and NHS in anhydrous DMSO or DMF to a 10-20 fold molar excess over the protein. Dissolve EDC in the conjugation buffer to a similar molar excess.
-
Activation and Conjugation:
-
Add the this compound and NHS solution to the protein solution and mix gently.
-
Immediately add the EDC solution to initiate the reaction. The final concentration of organic solvent should be below 10%.
-
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C. The optimal time may need to be determined empirically.
-
Quenching: Stop the reaction by adding an amine-containing buffer, such as Tris, to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
-
Purification: Remove unreacted PEG and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.
Visualization of Amide Coupling Workflow
References
Technical Support Center: Preventing Protein Aggregation During PEGylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing protein aggregation during the PEGylation process.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation can be attributed to several factors:
-
Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple protein molecules together, leading to the formation of large aggregates.[1]
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1][2]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can destabilize proteins, exposing hydrophobic regions and promoting aggregation.[1]
-
Poor Reagent Quality: The presence of diol impurities in monofunctional PEG reagents can cause unintended cross-linking.[1]
-
PEG-Protein Interactions: The PEG polymer itself can sometimes induce conformational changes in the protein that favor aggregation.
Q2: How can I detect and quantify protein aggregation?
Several analytical techniques are effective for detecting and quantifying protein aggregation:
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. Aggregates will elute earlier than the monomeric, correctly PEGylated protein.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to cross-linked protein aggregates. It's important to note that PEGylated proteins may run at a higher apparent molecular weight than their actual size.
-
Turbidity Measurements: An increase in the absorbance of a solution, typically measured at wavelengths between 350 and 600 nm, can indicate the formation of insoluble aggregates.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS can accurately determine the molecular weight of the PEGylated protein and identify the presence of multimers.
Q3: What are stabilizing excipients and how do they prevent aggregation?
Stabilizing excipients are additives that help maintain protein stability and prevent aggregation during PEGylation and storage. They work through various mechanisms:
-
Sugars and Polyols (e.g., Sucrose, Trehalose, Sorbitol, Glycerol): These molecules are preferentially excluded from the protein surface, which favors a more compact, stable protein conformation.
-
Amino Acids (e.g., Arginine, Glycine): These can suppress protein-protein interactions and increase the solubility of the protein.
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): Low concentrations of non-ionic surfactants can prevent surface-induced aggregation and adsorption to container walls.
Troubleshooting Guides
Problem: Significant precipitation or aggregation is observed during the PEGylation reaction.
This is a common issue that can often be resolved by systematically optimizing the reaction conditions and considering the use of stabilizing excipients.
Workflow for Troubleshooting Protein Aggregation during PEGylation
Caption: A step-by-step workflow for troubleshooting protein aggregation during PEGylation.
Experimental Protocols
Protocol 1: Small-Scale Screening of PEGylation Conditions
This protocol allows for the efficient optimization of key reaction parameters to minimize aggregation.
Objective: To identify the optimal protein concentration, PEG:protein molar ratio, pH, and temperature for the PEGylation reaction.
Materials:
-
Protein stock solution (e.g., 10 mg/mL in a suitable buffer)
-
Activated PEG stock solution (e.g., 100 mg/mL in reaction buffer)
-
A series of buffers with different pH values (e.g., pH 6.0, 7.0, 7.4, 8.0)
-
Microcentrifuge tubes or a 96-well plate
-
Incubators or water baths set to different temperatures (e.g., 4°C and room temperature)
Procedure:
-
Set up a Screening Matrix: Prepare a series of small-scale reactions (50-100 µL) where one parameter is varied while others are kept constant.
-
Vary Protein Concentration: Test a range of final protein concentrations (e.g., 0.5, 1, 2, 5 mg/mL).
-
Vary PEG:Protein Molar Ratio: Evaluate different molar excess of PEG to protein (e.g., 1:1, 5:1, 10:1, 20:1).
-
Vary pH: Screen a range of pH values. The optimal pH is often a balance between protein stability and the reactivity of the targeted amino acid residues.
-
Vary Temperature: Conduct the reactions at different temperatures (e.g., 4°C and room temperature). Lower temperatures generally slow down the reaction rate and can reduce aggregation.
-
Incubation: Incubate the reactions for a set period (e.g., 2-4 hours or overnight) with gentle mixing.
-
Analysis: Analyze the extent of aggregation in each reaction using one of the methods described in the FAQs (e.g., turbidity measurement, SDS-PAGE, or DLS).
Data Presentation: Example Screening Matrix
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Protein Conc. | 1 mg/mL | 2 mg/mL | 5 mg/mL | 1 mg/mL |
| PEG:Protein Ratio | 5:1 | 5:1 | 5:1 | 10:1 |
| pH | 7.4 | 7.4 | 7.4 | 7.4 |
| Temperature | 4°C | 4°C | 4°C | 4°C |
| Aggregation Level | Low | Low | High | Moderate |
Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify soluble aggregates from monomeric PEGylated protein.
Materials:
-
SEC column with an appropriate molecular weight range
-
HPLC system with a UV detector
-
Mobile phase (e.g., phosphate-buffered saline)
-
Filtered and degassed samples from the PEGylation reaction
Procedure:
-
Sample Preparation: Centrifuge the reaction mixture at 10,000 x g for 15 minutes to remove large, insoluble aggregates. Filter the supernatant through a 0.22 µm filter.
-
Column Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject a defined volume of the prepared sample onto the column.
-
Elution and Detection: Elute the sample with the mobile phase at a constant flow rate. Monitor the eluate using a UV detector at 280 nm.
-
Data Analysis: Integrate the peak areas of the chromatogram. Aggregates, having a larger hydrodynamic radius, will elute before the monomeric protein. The percentage of aggregation can be calculated from the relative peak areas.
Protocol 3: Assessment of Aggregation using Dynamic Light Scattering (DLS)
Objective: To determine the size distribution of particles in the PEGylation reaction mixture.
Materials:
-
DLS instrument
-
Low-volume cuvette
-
Filtered samples from the PEGylation reaction
Procedure:
-
Sample Preparation: Filter the sample through a low protein-binding 0.2 µm syringe filter to remove dust and other large particulates.
-
Cuvette Preparation: Ensure the cuvette is scrupulously clean by rinsing with filtered water and ethanol.
-
Instrument Setup: Set the experimental parameters in the DLS software, including the solvent viscosity and refractive index, and the experimental temperature.
-
Measurement: Pipette the filtered sample into the cuvette, ensuring no air bubbles are present. Place the cuvette in the DLS instrument and initiate the measurement.
-
Data Analysis: The software will generate a size distribution profile. The presence of peaks corresponding to larger particle sizes indicates aggregation. The polydispersity index (PDI) provides an indication of the heterogeneity of the sample; a higher PDI suggests a wider range of particle sizes, which can be indicative of aggregation.
Visualization of Concepts
Mechanism of Action of Stabilizing Excipients
Caption: Mechanisms by which different classes of excipients prevent protein aggregation.
References
Technical Support Center: CuAAC Reactions with PEG Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with PEG linkers.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in CuAAC with PEG linkers?
A1: The most prevalent side reactions include:
-
Glaser Coupling: Homocoupling of terminal alkynes to form a 1,3-diyne byproduct. This is often catalyzed by copper ions in the presence of oxygen.[1][2][3]
-
Oxidation of Cu(I) to Cu(II): The catalytically active Cu(I) species is susceptible to oxidation by dissolved oxygen, rendering it inactive for the CuAAC reaction. This can significantly slow down or halt the reaction.[4]
-
Reactions with Biomolecules: In bioconjugation, reactive oxygen species generated by the Cu(I)/ascorbate system can lead to the degradation of sensitive amino acids like histidine, arginine, cysteine, and methionine.
Q2: How does the choice of ligand affect the efficiency and side reactions of CuAAC with PEG linkers?
A2: Ligands play a crucial role in stabilizing the Cu(I) catalyst, accelerating the reaction rate, and minimizing side reactions. Tris(triazolylmethyl)amine ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) are commonly used. THPTA is water-soluble and ideal for bioconjugations, while TBTA is suitable for organic solvents. The choice and concentration of the ligand can significantly impact the reaction outcome. Using an excess of a strongly binding ligand can sometimes inhibit the reaction by blocking coordination sites on the copper.[5]
Q3: What is the optimal copper source for CuAAC reactions involving PEG linkers?
A3: The most common and convenient copper source is Copper(II) sulfate (CuSO₄) in combination with a reducing agent, typically sodium ascorbate, to generate the active Cu(I) species in situ. Other sources like Cu(I) iodide (CuI) or copper nanoparticles have also been used. The key is to ensure the generation and maintenance of the Cu(I) oxidation state throughout the reaction.
Q4: Can the PEG linker itself influence the reaction or contribute to side reactions?
A4: Yes, the PEG linker can influence the reaction in several ways. Its length and solubility affect the steric hindrance around the reactive azide or alkyne group. While PEG enhances water solubility, which can be beneficial, it can also make purification more challenging due to the product's solubility in a wide range of solvents. In some cases, the PEG chain can chelate the copper catalyst, potentially influencing its reactivity.
Troubleshooting Guide
This guide addresses common issues encountered during CuAAC reactions with PEG linkers.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: Oxidation of Cu(I) to Cu(II).2. Poor Reagent Quality: Degradation of azide, alkyne, or reducing agent.3. Insufficient Mixing: In heterogeneous reactions.4. Steric Hindrance: Bulky PEG linker or substrates. | 1. Degas Solvents: Sparge with an inert gas (e.g., argon or nitrogen).Use Fresh Reducing Agent: Prepare sodium ascorbate solution fresh before use.Work Under Inert Atmosphere: If possible, perform the reaction under argon or nitrogen.2. Verify Reagent Purity: Check the purity of starting materials via NMR, MS, or other analytical techniques.3. Ensure Vigorous Stirring: Use appropriate stirring methods for the reaction scale.4. Increase Reaction Time or Temperature: Monitor the reaction for longer periods or gently heat.Use a Longer PEG Linker: This can increase the distance between the reactive group and the bulky substrate. |
| Presence of a Dimerized Alkyne Byproduct (Glaser Coupling) | 1. Presence of Oxygen: Oxygen promotes the oxidative homocoupling of alkynes.2. Insufficient Reducing Agent: Not enough sodium ascorbate to maintain the copper in the Cu(I) state. | 1. Thoroughly Degas Solvents: Remove dissolved oxygen before starting the reaction.2. Add Excess Reducing Agent: This helps prevent the oxidation of the Cu(I) catalyst. |
| Multiple Spots on TLC/LC-MS Indicating Byproducts | 1. Side Reactions with Functional Groups: If working with biomolecules, side reactions with amino acid residues can occur.2. Degradation of Starting Materials or Product: Instability under the reaction conditions. | 1. Use a Copper-Chelating Ligand: Ligands like THPTA can protect sensitive functional groups.2. Optimize pH: Maintain a pH between 7 and 8 for bioconjugations.Lower Reaction Temperature: If possible, run the reaction at a lower temperature to minimize degradation. |
| Difficulty in Purifying the PEGylated Product | 1. High Solubility in Various Solvents: PEGylated compounds are often soluble in both aqueous and organic solvents.2. Residual Copper Contamination: The triazole product can chelate copper, leading to colored impurities. | 1. Precipitation: Add a non-solvent to precipitate the PEGylated product.Dialysis or Size Exclusion Chromatography (SEC): Effective for separating larger PEGylated products from smaller impurities.Affinity Chromatography: If applicable, this can be a highly specific purification method.2. EDTA Wash: Wash the organic layer with an aqueous solution of EDTA to chelate and remove copper ions. |
Quantitative Data Summary
The following tables provide a summary of reaction conditions and yields for CuAAC reactions with PEG linkers from various studies. Direct comparison should be made with caution due to the different substrates and reaction parameters used.
Table 1: Influence of Reaction Conditions on CuAAC Yield with PEG Linkers
| Azide | Alkyne | Copper Source | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| mPEG-azide | Coumarin-alkyne | Cu(CH₃COO)₂·H₂O | None | scCO₂ | 35 | 24 | 82.3 | |
| mPEG-azide | Coumarin-alkyne | Cu(CH₃COO)₂·H₂O | None | scCO₂ | 35 | 48 | 87.1 | |
| ¹⁸F-PEG-alkyne | pHLIP-azide | Copper (II) acetate | None | H₂O/MeCN (1:1) | 70 | - | Unsuccessful | |
| PEG-N₃ | α-alkyne PCL | CuBr₂ | ssPC | DMSO | RT | 24 | - | |
| Benzyl azide | Phenylacetylene | PEG-Cu(I) | None | - | RT | 20 | Quantitative |
Table 2: Comparison of Ligands in CuAAC Reactions
| Ligand | Solvent | Relative Rate Acceleration | Key Features | Reference |
| THPTA | Aqueous | High | Water-soluble, protects biomolecules. | |
| TBTA | Organic | High | Soluble in organic solvents. | |
| Tris(pyridylmethyl)amine | Aqueous | Very High | Strong Cu(I) binding, reduced oxidation rate. | |
| "Mixed" tris(heterocyclemethyl)amines | Aqueous/Organic | High | Perform well under various conditions. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC with a PEG Linker in an Aqueous System
This protocol is suitable for bioconjugation or reactions with water-soluble PEG linkers.
Materials:
-
Azide-functionalized PEG linker
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (prepare fresh, e.g., 100 mM in water)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-PEG linker and alkyne-molecule in the reaction buffer to the desired concentrations.
-
-
Reaction Setup:
-
In a reaction vessel, combine the azide-PEG and alkyne-molecule solutions.
-
Add the THPTA solution to the mixture. A typical ligand-to-copper ratio is 2:1 to 5:1.
-
Add the CuSO₄ solution. The final copper concentration is typically in the range of 50-250 µM.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect from light if any components are light-sensitive.
-
-
Monitoring and Quenching:
-
Monitor the reaction progress using an appropriate technique (e.g., LC-MS, HPLC, or SDS-PAGE for proteins).
-
Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA to remove the copper.
-
-
Purification:
-
Purify the PEGylated product using a suitable method such as dialysis, size-exclusion chromatography, or affinity chromatography to remove unreacted starting materials, catalyst, and ligand.
-
Protocol 2: Purification of a PEGylated Product by Precipitation
This protocol is useful when there is a significant solubility difference between the PEGylated product and the impurities.
Materials:
-
Crude reaction mixture containing the PEGylated product
-
A non-solvent in which the product is insoluble (e.g., diethyl ether, cold methanol)
Procedure:
-
Precipitation:
-
Slowly add the crude reaction mixture to a stirred volume of the cold non-solvent.
-
The PEGylated product should precipitate out of the solution.
-
-
Isolation:
-
Collect the precipitate by filtration or centrifugation.
-
-
Washing:
-
Wash the precipitate with a small amount of the cold non-solvent to remove residual impurities.
-
-
Drying:
-
Dry the purified product under vacuum to remove all traces of solvent.
-
Visualizations
Caption: Experimental workflow for a typical CuAAC reaction with a PEG linker.
Caption: Desired CuAAC reaction pathway versus common side reactions.
References
- 1. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Azido-PEG9-Acid Conjugates
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the purification of Azido-PEG9-acid conjugates from unreacted linker.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound conjugates?
The primary challenges in purifying this compound conjugates stem from the physicochemical properties of the PEG linker and the biomolecule to which it is attached. Key difficulties include:
-
Separating the conjugate from the unreacted this compound linker: The excess linker is often structurally similar to the conjugate, making separation challenging.
-
Resolving different PEGylated species: In instances of multiple potential conjugation sites, it can be difficult to separate mono-PEGylated forms from di- or multi-PEGylated products.[1][2]
-
Removing reaction byproducts: The conjugation chemistry used may introduce byproducts that need to be removed for a pure final product.
-
Maintaining product stability: The conjugate may be sensitive to the pH, temperature, or solvents used during the purification process.[1]
Q2: Which purification techniques are most effective for removing unreacted this compound?
The most effective purification techniques leverage the differences in size, charge, or hydrophobicity between the conjugate and the unreacted linker. Commonly used methods include:
-
Size Exclusion Chromatography (SEC): This technique is highly effective at separating the larger conjugate from the smaller, unreacted this compound linker based on their hydrodynamic radius.[][4]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. It is particularly useful for purifying peptide and small molecule conjugates.
-
Ion Exchange Chromatography (IEX): This method separates molecules based on their net charge. PEGylation can alter the surface charge of a biomolecule, allowing for the separation of the conjugate from the un-PEGylated starting material.
-
Dialysis/Ultrafiltration: These membrane-based methods separate molecules based on a molecular weight cut-off (MWCO), allowing the smaller, unreacted linker to be removed.
Q3: How do I choose the best purification method for my specific conjugate?
The choice of purification method depends on several factors:
-
Size of the conjugated molecule: For large biomolecules like proteins and antibodies, SEC and dialysis/ultrafiltration are often the most straightforward methods for removing the much smaller this compound linker (MW: 511.57 g/mol ).
-
Hydrophobicity of the conjugate: For peptides and other smaller, more hydrophobic molecules, RP-HPLC can provide excellent resolution.
-
Charge of the conjugate: If the PEGylation significantly alters the charge of the biomolecule, IEX can be a powerful tool for separation.
-
Required purity and scale: For high-purity requirements, a multi-step purification strategy combining different methods may be necessary. For large-scale purifications, methods like tangential flow filtration (a form of ultrafiltration) may be more suitable.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of the conjugate | Non-specific binding to the column matrix: The conjugate may be irreversibly binding to the stationary phase. | - Ensure the column is properly equilibrated with the running buffer. - Consider using a buffer with a slightly higher ionic strength. - Try a different column chemistry (e.g., C8 instead of C18 for RP-HPLC). |
| Precipitation on the column: The conjugate may be precipitating due to the mobile phase composition. | - Check the solubility of your conjugate in the chosen buffer. - You may need to adjust the pH or add solubilizing agents. | |
| Loss during dialysis/ultrafiltration: The conjugate may be passing through the membrane or binding to it. | - Ensure the MWCO of the membrane is significantly smaller than the molecular weight of your biomolecule. - Pre-condition the membrane according to the manufacturer's instructions. - Consider using a membrane material known for low protein binding (e.g., regenerated cellulose). | |
| Co-elution of the conjugate and unreacted linker | Inappropriate column or gradient: The chosen chromatographic conditions may not provide sufficient resolution. | - For RP-HPLC, optimize the gradient by making it shallower to increase the separation between peaks. - For SEC, ensure the column's fractionation range is appropriate for the size difference between your conjugate and the linker. |
| Broad peaks in chromatography | Non-optimal chromatographic conditions: Slow kinetics on the stationary phase can cause peak broadening. | - For RP-HPLC, increasing the column temperature can often improve peak shape for PEGylated molecules. - Ensure the sample is fully dissolved in the mobile phase before injection. |
| Sample overload: Injecting too much sample can lead to poor peak shape. | - Reduce the amount of sample injected onto the column. | |
| Presence of unreacted linker after purification | Insufficient dialysis/ultrafiltration: The removal of the linker may be incomplete. | - Increase the dialysis time and/or the number of buffer changes. A large volume of dialysis buffer (at least 100 times the sample volume) is recommended. |
| Inefficient chromatography: The chosen method may not be providing adequate separation. | - Consider adding a second, orthogonal purification step. For example, follow SEC with RP-HPLC for a "polishing" step. |
Experimental Protocols
Protocol 1: Purification by Reverse-Phase HPLC (RP-HPLC)
This protocol is suitable for the purification of this compound conjugated to peptides or other small molecules.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
Procedure:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Dissolve the crude conjugate mixture in a minimal amount of Mobile Phase A.
-
Inject the sample onto the column.
-
Elute the conjugate using a linear gradient of Mobile Phase B. A typical gradient might be 5% to 65% B over 30 minutes.
-
Monitor the elution profile at an appropriate wavelength (e.g., 220 nm for peptide bonds and 280 nm for aromatic amino acids).
-
Collect the fractions corresponding to the desired conjugate peak.
-
Analyze the collected fractions for purity using analytical HPLC or LC-MS.
-
Pool the pure fractions and lyophilize to obtain the purified conjugate.
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
This protocol is ideal for separating larger biomolecule conjugates (e.g., proteins) from the smaller unreacted this compound linker.
Instrumentation and Reagents:
-
Chromatography system (e.g., FPLC or HPLC) with a UV detector
-
SEC column with a suitable fractionation range (e.g., for a 50 kDa protein, a column for separating 10-200 kDa molecules would be appropriate)
-
Equilibration/running buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
Procedure:
-
Equilibrate the SEC column with at least two column volumes of the running buffer.
-
Concentrate the reaction mixture if necessary.
-
Inject the sample onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elute the sample with the running buffer at a constant flow rate.
-
Monitor the elution profile at 280 nm (for proteins). The larger conjugated protein will elute first, followed by the smaller, unreacted linker.
-
Collect the fractions corresponding to the conjugate peak.
-
Analyze the purity of the collected fractions by SDS-PAGE or analytical SEC.
Protocol 3: Purification by Dialysis
This method is suitable for removing the unreacted linker from large biomolecule conjugates when some sample dilution is acceptable.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 3-5 kDa)
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Stir plate and stir bar
-
Large beaker
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions.
-
Load the reaction mixture into the dialysis tubing/cassette.
-
Place the sealed tubing/cassette into a beaker containing a large volume (at least 100x the sample volume) of cold (4°C) dialysis buffer.
-
Stir the buffer gently on a stir plate.
-
Perform the dialysis for several hours to overnight.
-
Change the dialysis buffer at least 2-3 times to ensure efficient removal of the unreacted linker.
-
After the final buffer change, recover the purified conjugate from the dialysis tubing/cassette.
Purity Assessment
A comparison of common analytical methods for assessing the purity of the final conjugate is provided below.
| Analytical Method | Principle | Information Provided | Typical Purity Achieved |
| Analytical RP-HPLC | Separation by hydrophobicity | Purity based on peak area, resolution of different PEGylated species | >95% |
| Analytical SEC-HPLC | Separation by size | Detection of aggregates and remaining unreacted linker | >98% |
| LC-MS | Separation by hydrophobicity coupled with mass detection | Confirmation of molecular weight of the conjugate | Confirms identity, purity assessed by LC trace |
| SDS-PAGE | Separation by molecular weight under denaturing conditions | Visual confirmation of increased molecular weight post-conjugation and absence of unconjugated protein | Qualitative assessment |
Visualizing the Purification Workflow
The following diagram illustrates a general workflow for the purification and analysis of this compound conjugates.
Caption: General workflow for purification and analysis.
The next diagram outlines the troubleshooting process for common purification issues.
Caption: Troubleshooting flowchart for purification issues.
References
Technical Support Center: Dealing with Steric Hindrance from Long PEG Chains
Talia, the user wants me to create a technical support center about dealing with steric hindrance from long PEG chains. The content should be in a Q&A format, targeted at researchers, scientists, and drug development professionals.
Here's a plan to construct the response:
-
Create a "Frequently Asked Questions (FAQs)" section. This will address fundamental concepts about PEG chains and steric hindrance. I'll cover what steric hindrance is in this context, how PEG chains cause it, and the benefits of using long PEG chains despite this issue.
-
Develop a "Troubleshooting Guides" section. This will be the core of the technical support center, with specific Q&A pairs addressing common experimental problems. I'll structure this by problem type, for example:
-
Low Bioconjugation Efficiency or Incomplete Reactions.
-
Reduced Biological Activity of the PEGylated Molecule.
-
Aggregation and Solubility Issues of the Final Conjugate.
-
Challenges in Characterization of PEGylated Products.
-
Issues with PEGylated Nanoparticles and Liposomes.
-
-
Incorporate Quantitative Data Tables. I will create tables to summarize key quantitative relationships, such as the effect of PEG chain length on binding affinity or optimal reaction conditions for PEGylation.
-
Provide Detailed Experimental Protocols. I will include step-by-step protocols for common PEGylation chemistries (e.g., NHS-ester and maleimide-thiol) as these are frequently mentioned as solutions.
-
Generate Graphviz Diagrams. I will create diagrams to visually represent:
-
The concept of steric hindrance by PEG chains.
-
A general workflow for a PEGylation experiment.
-
A troubleshooting workflow for low conjugation yield.
-
The relationship between PEG chain length and its effects.
-
-
Add Citations. I will ensure that sentences referencing the search results end with the appropriate [cite:INDEX] format.
-
Review and Refine. I will review the entire response to ensure it is accurate, comprehensive, and meets all the user's requirements for formatting, audience, and content.
By following this plan, I can create a well-structured and informative technical support center that directly addresses the user's needs.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to steric hindrance from long polyethylene glycol (PEG) chains in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of PEGylation, and how do long PEG chains contribute to it?
A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule obstructs a chemical reaction or intermolecular interaction.[1] In bioconjugation and drug delivery, long, flexible, and hydrophilic PEG chains are attached to molecules in a process called PEGylation.[1] These chains create a protective layer that can physically block access to the active sites of a biomolecule or the reactive ends of a linker, which can impede conjugation reactions or the binding of the final product to its biological target.[2][3] While often used to reduce steric hindrance between larger molecules, the PEG chain itself can be the source of this hindrance, especially in crowded molecular environments.[2]
Q2: What are the benefits of using long PEG chains despite the potential for steric hindrance?
A2: Long PEG chains offer several advantages in drug development and bioconjugation:
-
Reduced Protein Adsorption: They create a "stealth" effect by forming a hydration shell that prevents the binding of opsonins and other proteins, which would otherwise mark the molecule for clearance from the body.
-
Minimized Immunogenicity: The PEG layer can shield the conjugated molecule from the immune system, reducing the risk of an immune response.
-
Prolonged Circulation Half-Life: By increasing the hydrodynamic size of the molecule, PEGylation reduces renal clearance and protects against proteolytic degradation, allowing the therapeutic to remain in the body longer.
-
Improved Solubility: The hydrophilic nature of PEG can enhance the solubility of hydrophobic drugs or proteins, preventing aggregation.
Q3: How does the length of a PEG linker influence steric hindrance and the properties of the conjugate?
A3: The length of the PEG chain is a critical factor that requires careful consideration:
-
Too Short: A short linker may not provide sufficient separation between the conjugated molecules, leading to steric clash and potentially reduced biological activity.
-
Too Long: An excessively long PEG chain can wrap around the biomolecule, hindering its interaction with its target. It can also lead to a significant loss of bioactivity. However, longer chains are generally more effective at reducing immunogenicity and prolonging circulation time.
The optimal PEG length represents a balance between maximizing therapeutic benefits and minimizing steric hindrance.
Troubleshooting Guides
Problem 1: Low Bioconjugation Efficiency or Incomplete Reactions
Q: My PEGylation reaction has a low yield. What are the possible causes and solutions?
A: Low conjugation efficiency is a common problem that can be attributed to several factors, often related to steric hindrance or reaction conditions.
-
Possible Cause: Steric Hindrance at the Conjugation Site
-
Solution: The target functional group on your molecule may be in a sterically hindered location. Consider using a PEG linker with a longer spacer arm to increase the reach of the reactive group. Alternatively, switching to a different conjugation chemistry might be beneficial.
-
-
Possible Cause: Incorrect Reaction Conditions
-
Solution: The pH, temperature, and reaction time can all impact the efficiency of the conjugation. Optimize the pH for your specific chemistry (e.g., pH 7-8.5 for NHS esters, pH 6.5-7.5 for maleimides). Most reactions proceed well at room temperature for 1-2 hours or at 4°C overnight.
-
-
Possible Cause: Inactive Reagents
-
Solution: PEG reagents, especially NHS esters, are sensitive to hydrolysis. Always use fresh reagents and prepare solutions immediately before use. Ensure proper storage and handling of your PEG reagents.
-
-
Possible Cause: Oxidation of Thiols (for Maleimide Chemistry)
-
Solution: Cysteine residues can form disulfide bonds, rendering them unreactive. Reduce the biomolecule with an agent like TCEP or DTT before conjugation to ensure free sulfhydryl groups are available. It is crucial to remove the reducing agent before adding the maleimide-PEG linker.
-
-
Possible Cause: Insufficient Molar Excess of PEG
-
Solution: Increase the molar ratio of the PEG reagent to drive the reaction to completion. A 10- to 20-fold molar excess is often a good starting point for NHS-ester conjugations.
-
Problem 2: Reduced Biological Activity of the PEGylated Molecule
Q: The biological activity of my protein is significantly lower after PEGylation. How can I address this?
A: A loss of biological activity is often a direct consequence of steric hindrance, where the PEG chain blocks the active or binding site of the protein.
-
Possible Cause: PEG Chain Obstructing the Active Site
-
Solution 1: Use a Shorter PEG Chain: If steric hindrance is the primary issue, a shorter PEG chain may be a better option.
-
Solution 2: Site-Specific PEGylation: If possible, attach the PEG chain at a site far from the active or binding domain of the protein. This can be achieved through site-directed mutagenesis to introduce a reactive residue at a specific location.
-
Solution 3: Use a Branched PEG: Branched PEGs can offer superior shielding effects with a potentially lower impact on activity compared to a single long linear chain of equivalent molecular weight.
-
-
Possible Cause: Conformational Changes
-
Solution: The attachment of a large PEG chain can induce conformational changes in the protein. Characterize the secondary and tertiary structure of the conjugate using techniques like circular dichroism (CD) spectroscopy to assess any structural changes. Optimizing reaction conditions, such as using a lower temperature, may minimize the risk of denaturation.
-
Problem 3: Aggregation and Solubility Issues of the Final Conjugate
Q: My PEGylated product is aggregating or has poor solubility. What could be the cause?
A: While PEGylation generally improves solubility, aggregation can still occur under certain circumstances.
-
Possible Cause: Insufficient PEGylation
-
Solution: If the degree of PEGylation is too low, the PEG chains may not provide an adequate hydrophilic shield to prevent aggregation of the parent molecule. Adjust the reaction conditions (e.g., molar ratio of PEG, reaction time) to increase the number of PEG chains attached.
-
-
Possible Cause: Heterogeneity of the Product
-
Solution: Polydisperse PEG reagents can lead to a heterogeneous mixture of products with varying properties. Use monodisperse PEG whenever possible to ensure a more homogeneous product.
-
-
Possible Cause: Over-modification at Accessible Sites
-
Solution: Excessive modification of surface residues can alter the protein's isoelectric properties, leading to precipitation. Consider using site-specific conjugation methods to control the degree and location of PEGylation.
-
Problem 4: Challenges in Characterization of PEGylated Products
Q: I'm having difficulty characterizing my PEGylated protein. What techniques are recommended?
A: The heterogeneity and structural changes introduced by PEGylation can make characterization challenging. A combination of analytical techniques is often necessary.
-
Technique: Mass Spectrometry (MS)
-
Application: MS is a primary tool for determining the average molecular weight and degree of PEGylation. ESI-MS is often preferred over MALDI for its automated workflow and reduced sample preparation time.
-
Challenge: Polydispersity and overlapping charge patterns can complicate the spectra.
-
Solution: Coupling liquid chromatography to mass spectrometry (LC-MS) can improve the characterization of PEGylated proteins.
-
-
Technique: Size-Exclusion Chromatography (SEC)
-
Application: SEC is useful for purifying the PEGylated conjugate and detecting any aggregates.
-
Challenge: The increased hydrodynamic volume of the PEGylated protein can lead to inaccurate molecular weight estimations.
-
-
Technique: HPLC
-
Application: Reverse-phase HPLC can be used to purify the PEGylated product. However, HPLC conditions must be optimized for each specific conjugate.
-
-
Technique: SDS-PAGE
-
Application: SDS-PAGE can be used to confirm conjugation, as the PEGylated protein will migrate slower than the unmodified protein.
-
Problem 5: Issues with PEGylated Nanoparticles and Liposomes
Q: My PEGylated liposomes show reduced binding to their target. Why is this happening?
A: The "stealth" properties of PEG that are beneficial for circulation time can also interfere with targeting.
-
Possible Cause: Steric Hindrance of Targeting Ligands
-
Solution: The PEG chains can block the binding of targeting moieties (e.g., antibodies, folate) to their receptors. This effect is dependent on the fraction of PEGylated lipids and the molecular weight of the PEG.
-
Optimization: Experiment with different PEG chain lengths and densities. Longer PEG chains can cause more significant hindrance. It may be necessary to use a shorter PEG chain or a lower density of PEGylation to find a balance between circulation time and targeting efficiency.
-
-
Possible Cause: Inhibition of Cellular Uptake
-
Solution: Excessive PEGylation can strongly inhibit the cellular uptake of nanoparticles. The optimal PEG length and density must be determined experimentally to achieve a compromise between anti-opsonization and efficient cellular uptake.
-
Quantitative Data
Table 1: Effect of PEG Chain Length on Antibody-Hapten Affinity in Liposomes
| PEG Molecular Weight (Da) | Molar Fraction of PEGylated Lipids | Effect on Affinity |
| 750 or 1000 | 6% or 8% | Reduced steric hindrance compared to longer chains |
| 2000 | Not specified | Commonly used, but can cause significant steric hindrance |
| 2000 vs. 5000 vs. 10000 | Not specified | In vivo tumor accumulation increased with longer PEG linkers up to 10 kDa |
Table 2: Optimized Conditions for PEGylation of BSA Nanoparticles
| Parameter | Optimal Value |
| PEG Concentration | 32.5 g/L |
| Incubation Time | 10 min |
| Incubation Temperature | 27°C |
| pH | 7 |
Experimental Protocols
Protocol 1: General Procedure for NHS-Ester-PEG Conjugation to a Protein
This protocol describes a general method for conjugating an NHS-ester functionalized PEG to primary amines (e.g., lysine residues) on a protein.
-
Protein Preparation:
-
Dissolve the protein in a suitable buffer at a pH of 7-8.5 (e.g., phosphate-buffered saline, PBS).
-
Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the reaction.
-
-
PEG Reagent Preparation:
-
Immediately before use, dissolve the PEG-NHS ester in an anhydrous solvent like DMSO to create a stock solution.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. Mix gently.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional):
-
To stop the reaction, add a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess, unreacted PEG linker and byproducts using size-exclusion chromatography (SEC) or dialysis.
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.
-
Protocol 2: General Procedure for Maleimide-PEG Conjugation to a Protein Thiol
This protocol outlines the steps for conjugating a maleimide-functionalized PEG to a free sulfhydryl group (cysteine) on a protein.
-
Protein Preparation:
-
If the protein does not have a free thiol, it may need to be reduced first (e.g., using TCEP).
-
Dissolve the protein in a buffer at a pH of 6.5-7.5 (e.g., phosphate buffer containing EDTA).
-
-
PEG Reagent Preparation:
-
Dissolve the mPEG-Maleimide in the reaction buffer.
-
-
Conjugation Reaction:
-
Add the mPEG-Maleimide solution to the protein solution.
-
The reaction is typically performed at room temperature for 2-4 hours.
-
-
Quenching (Optional):
-
The reaction can be quenched by adding a small molecule with a free thiol (e.g., cysteine or beta-mercaptoethanol).
-
-
Purification:
-
Purify the PEGylated protein using a method such as size-exclusion chromatography (SEC) or reverse-phase HPLC.
-
-
Characterization:
-
Analyze the purified product by mass spectrometry to confirm the conjugation.
-
Visualizations
References
Technical Support Center: Improving Solubility of Hydrophobic Molecules with Azido-PEG9-acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Azido-PEG9-acid to improve the solubility of hydrophobic molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve the solubility of hydrophobic molecules?
This compound is a heterobifunctional linker molecule. It contains a nine-unit polyethylene glycol (PEG) chain, which is hydrophilic, an azide group (-N3) at one end, and a carboxylic acid (-COOH) group at the other.[1][2][3] The PEG chain increases the overall water solubility of the molecule it is attached to.[4][5] By covalently attaching this PEG linker to a hydrophobic molecule, the resulting conjugate becomes more water-soluble.
Q2: What functional groups on my hydrophobic molecule can I use to attach this compound?
The carboxylic acid group of this compound can be coupled to primary amine groups (-NH2) on your molecule to form a stable amide bond. This is a common method for conjugating to proteins, peptides, or small molecules with available amines. The azide group can be used for "click chemistry" reactions with molecules containing alkyne groups.
Q3: What are the main applications of using this compound?
Primary applications include:
-
Improving drug solubility: Making hydrophobic drugs more soluble in aqueous solutions for easier formulation and administration.
-
Bioconjugation: Linking molecules together for various applications in research and drug development.
-
Drug Delivery: Enhancing the pharmacokinetic properties of drugs, such as increasing circulation time.
-
Surface Functionalization: Modifying the surfaces of nanoparticles, polymers, and other materials to improve their biocompatibility.
Q4: How do I choose the right reaction to conjugate this compound to my molecule?
-
If your hydrophobic molecule has a primary amine group, the most straightforward method is to use the carboxylic acid end of the this compound and activate it with EDC/NHS chemistry to form an amide bond.
-
If your molecule has an alkyne group, you can use the azide end of the this compound for a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) click chemistry reaction.
Data Presentation
The following table provides an illustrative example of the potential solubility enhancement of a model hydrophobic drug, Paclitaxel, after conjugation with a PEG linker like this compound. The actual values will vary depending on the specific hydrophobic molecule, the final conjugate structure, and the solvent conditions.
| Compound | Solubility in Water (µg/mL) | Fold Increase |
| Paclitaxel (unmodified) | < 1 | - |
| Paclitaxel-PEG9 Conjugate (Example) | ~1000 | ~1000 |
Note: This table is for illustrative purposes. The solubility of paclitaxel in water is reported to be extremely low, around 0.3 µg/mL. PEGylation has been shown to dramatically increase the aqueous solubility of paclitaxel.
Experimental Protocols
Protocol 1: Conjugation of this compound to an Amine-Containing Hydrophobic Molecule via EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid group on this compound with EDC and NHS, followed by conjugation to a primary amine on a hydrophobic molecule.
Materials:
-
This compound
-
Amine-containing hydrophobic molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Purification system (e.g., HPLC)
Procedure:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-50 mg/mL.
-
In a separate tube, dissolve EDC and NHS in the Activation Buffer to a final concentration of 0.1 M each.
-
Add a 1.5 to 5-fold molar excess of the EDC/NHS solution to the this compound solution.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing to form the NHS-ester.
-
-
Conjugation to the Amine-Containing Molecule:
-
Dissolve the amine-containing hydrophobic molecule in the Coupling Buffer.
-
Immediately add the activated this compound (NHS-ester) solution to the amine-containing molecule solution. A 10- to 20-fold molar excess of the activated linker is often used.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-ester.
-
-
Purification:
-
Purify the Azido-PEG9-conjugate from unreacted starting materials and byproducts using a suitable method such as reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the product using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Protocol 2: Measurement of Aqueous Solubility
This protocol describes a method to determine the aqueous solubility of the PEGylated hydrophobic molecule.
Materials:
-
Purified Azido-PEG9-hydrophobic molecule conjugate
-
Deionized water or buffer of interest (e.g., PBS)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC with UV detector)
Procedure:
-
Sample Preparation:
-
Add an excess amount of the purified conjugate to a known volume of water or buffer in a vial. The amount should be sufficient to ensure that a saturated solution is formed.
-
-
Equilibration:
-
Seal the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).
-
Allow the mixture to equilibrate for 24-48 hours to ensure saturation.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vials at high speed (e.g., 10,000 x g) for 15-30 minutes to pellet the undissolved solid.
-
-
Quantification:
-
Carefully collect a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the conjugate in the diluted supernatant using a pre-validated analytical method (e.g., HPLC-UV).
-
Calculate the original concentration in the supernatant, which represents the aqueous solubility of the conjugate.
-
Troubleshooting Guides
Troubleshooting EDC/NHS Conjugation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conjugation | 1. Inactive EDC or NHS. | Use fresh, high-purity EDC and NHS. Store them desiccated at -20°C. |
| 2. Hydrolysis of NHS-ester. | Perform the conjugation step immediately after the activation step. | |
| 3. Incorrect buffer pH. | Ensure the activation buffer is pH 4.5-6.0 and the coupling buffer is pH 7.2-8.0. | |
| 4. Presence of primary amines in buffers. | Use amine-free buffers such as MES and PBS for the activation and coupling steps. | |
| Precipitation of the conjugate during reaction | 1. High degree of PEGylation leading to aggregation. | Reduce the molar ratio of this compound to the hydrophobic molecule. |
| 2. Hydrophobic interactions. | Consider adding solubility-enhancing excipients to the reaction buffer. | |
| Difficulty in purifying the conjugate | 1. Similar properties of starting material and product. | Optimize the HPLC gradient or choose a different chromatography resin (e.g., ion exchange or size exclusion). |
| 2. Presence of multiple PEGylated species. | Adjust the stoichiometry of the reaction to favor mono-PEGylation. |
Troubleshooting Solubility Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| PEGylated molecule is still not soluble in water | 1. Incomplete conjugation. | Verify the conjugation efficiency by MS or NMR. Repeat the conjugation with optimized conditions. |
| 2. Insufficient PEG chain length for the hydrophobicity of the molecule. | Consider using a PEG linker with a longer chain. | |
| 3. Aggregation of the conjugate. | Try dissolving the conjugate in a small amount of a co-solvent (e.g., DMSO, ethanol) first, then dilute with water. | |
| Precipitation upon dilution of a stock solution | 1. The concentration in the stock solution is above the aqueous solubility limit. | Prepare a more dilute stock solution or add a co-solvent to the aqueous solution. |
| 2. Change in pH upon dilution. | Ensure the final solution is buffered to a pH where the conjugate is most stable and soluble. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Paclitaxel Impedes EGFR-mutated PC9 Cell Growth via Reactive Oxygen Species-mediated DNA Damage and EGFR/PI3K/AKT/mTOR Signaling Pathway Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Nanoformulation of Paclitaxel: Exploring the Cyclodextrin / PLGA Nano Delivery Carrier to Slow Down Paclitaxel Release, Enhance Accumulation in Vivo [jcancer.org]
- 5. PEGylated graphene oxide for tumor-targeted delivery of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
Azido-PEG9-acid reaction time optimization
Welcome to the technical support center for Azido-PEG9-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reaction optimization, troubleshoot common experimental challenges, and answer frequently asked questions related to the use of this compound in your projects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a bifunctional linker molecule. It contains an azide group (N₃) on one end and a terminal carboxylic acid (-COOH) on the other, connected by a hydrophilic 9-unit polyethylene glycol (PEG) spacer.[1] Its primary applications include bioconjugation, antibody-drug conjugate (ADC) synthesis, PROTAC development, and surface modification of materials. The azide group allows for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), while the carboxylic acid can be activated to react with primary amines.[1][2] The PEG spacer enhances solubility in aqueous media.
Q2: How should I store and handle this compound?
A2: this compound should be stored at -20°C for long-term stability. For use, it is soluble in water, DMSO, DMF, and DCM. When preparing for a reaction, it is best to use fresh solutions. If you suspect degradation, consider using a new vial of the reagent.
Q3: What reactions can the azide group participate in?
A3: The azide group is primarily used for "click chemistry." This includes:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction occurs between the azide and a terminal alkyne in the presence of a Cu(I) catalyst, forming a stable 1,4-disubstituted triazole ring.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction where the azide reacts with a strained alkyne, such as DBCO or BCN, to form a triazole. This is particularly useful in biological systems where copper toxicity is a concern.
Q4: How do I activate the carboxylic acid group for conjugation?
A4: The terminal carboxylic acid can be activated to react with primary amine groups (e.g., lysine residues on a protein). This is typically done using carbodiimide chemistry, for example, with activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Q5: Can sodium azide in my buffer interfere with the click reaction?
A5: Yes, sodium azide (NaN₃) used as a preservative in buffers can significantly interfere with both CuAAC and SPAAC reactions. It competes with the organic azide on your PEG linker, leading to decreased labeling efficiency. It is strongly recommended to remove sodium azide from your buffers, for example by dialysis or buffer exchange, before proceeding with a click chemistry reaction.
Troubleshooting Guide
Issue 1: Low or No Product Yield in CuAAC Reaction
| Possible Cause | Recommended Solution |
| Catalyst Inactivity | The active catalyst is Cu(I), which can be oxidized to inactive Cu(II) by oxygen. Ensure your reaction is performed under anaerobic conditions (degas solvents). Always use a fresh solution of a reducing agent like sodium ascorbate (in 3- to 10-fold excess) to regenerate Cu(I). |
| Poor Reagent Quality | Azide or alkyne starting materials may have degraded. Use high-purity, fresh reagents. Store reagents as recommended to prevent degradation. |
| Inappropriate Reaction Conditions | The reaction may not have reached completion. You can try increasing the reaction time or temperature. Monitor progress at various time points (e.g., 1, 4, 12, 24 hours) to find the optimal duration. The reaction is generally tolerant to a pH range of 4 to 12. |
| Steric Hindrance | The azide or alkyne functional groups on your molecules may be sterically hindered, preventing the reaction. Consider redesigning the linker if possible or increasing reaction time and temperature. |
| Copper Chelation | Your substrate may be chelating the copper catalyst, making it unavailable for the reaction. The use of copper-stabilizing ligands can sometimes mitigate this issue. |
Issue 2: Side Product Formation
| Possible Cause | Recommended Solution |
| Alkyne Homocoupling (Glaser Coupling) | This common side reaction forms a diyne byproduct in the presence of Cu(II) and oxygen. Minimize this by maintaining anaerobic conditions and ensuring a sufficient amount of reducing agent is present to keep the copper in the Cu(I) state. |
| Protein Aggregation/Precipitation | High concentrations of reagents or suboptimal buffer conditions can cause protein instability. Try reducing the concentration of your protein or PEG reagent. You can also screen different buffer conditions or perform the reaction at a lower temperature (e.g., 4°C). |
Issue 3: Difficulty Purifying the Final Conjugate
| Possible Cause | Recommended Solution |
| Residual Copper Catalyst | Copper can interfere with downstream applications or affect protein stability. Use a copper-chelating resin to remove it from the reaction mixture. For biomolecules, dialysis against a buffer containing a chelating agent like EDTA is effective. |
| Excess PEG Reagent | Unreacted this compound can be difficult to separate from the desired product. Purification methods like Size Exclusion Chromatography (SEC) can effectively remove unreacted PEG. For proteins, Ion Exchange Chromatography (IEX) can sometimes separate species with different numbers of attached PEG chains. |
Experimental Protocols
Protocol: General Procedure for CuAAC Reaction with this compound
This protocol describes a general method for conjugating this compound to an alkyne-containing molecule (e.g., a modified protein). Optimization of concentrations and reaction time will be necessary for specific applications.
Materials:
-
This compound
-
Alkyne-modified molecule
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate (NaAsc) stock solution (e.g., 250 mM in water, freshly prepared)
-
Reaction Buffer (e.g., phosphate buffer, pH 7.4, degassed)
Procedure:
-
Preparation: Dissolve the alkyne-modified molecule in the degassed reaction buffer to the desired concentration.
-
Reagent Addition: Add this compound to the reaction mixture. A 5- to 20-fold molar excess over the alkyne-molecule is a common starting point.
-
Catalyst Preparation: In a separate tube, pre-mix the CuSO₄ and Sodium Ascorbate solutions. A common ratio is 1:5. Let this mixture sit for a minute to allow for the reduction of Cu(II) to Cu(I).
-
Initiation: Add the catalyst premix to the reaction mixture containing the azide and alkyne. Typical final concentrations are 0.1-1 mM Cu(I).
-
Incubation: Allow the reaction to proceed at room temperature or 4°C with gentle mixing. Protect the reaction from light if using fluorescent molecules.
-
Monitoring: To optimize reaction time, withdraw aliquots at different time points (e.g., 1h, 4h, 12h, 24h) and analyze them using an appropriate technique (e.g., SDS-PAGE, LC-MS) to determine the extent of conjugation.
-
Purification: Once the reaction is complete, purify the conjugate to remove excess reagents and the copper catalyst using methods like SEC, IEX, or dialysis.
Visualizations
Caption: Experimental workflow for a typical CuAAC reaction.
Caption: Troubleshooting decision tree for low-yield reactions.
Caption: Simplified pathway for Cu(I)-catalyzed cycloaddition.
References
impact of temperature on Azido-PEG9-acid reaction efficiency
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Azido-PEG9-acid in bioconjugation experiments, with a specific focus on the impact of temperature on reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for this compound in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction?
A1: The optimal temperature for CuAAC reactions can vary depending on the specific substrates, catalyst system, and solvent. For a CuAAC reaction involving a PEGylated azide, an optimal temperature of 35 °C has been reported to achieve high yields (82.32%) over 24 hours.[1] However, other studies have successfully employed temperatures of 50 °C and 70 °C.[2][3] It is recommended to start with a temperature in the range of 25-50 °C and optimize based on your specific experimental setup.
Q2: At what temperature should I perform a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with this compound and a cyclooctyne (e.g., DBCO or BCN)?
A2: SPAAC reactions are known for their efficiency under mild conditions and do not require a cytotoxic copper catalyst.[4][5] These reactions are typically performed at room temperature (around 25 °C). For sensitive biomolecules or to slow down the reaction for better control, lower temperatures such as 4 °C can be used, often with an extended incubation time (e.g., overnight). Some protocols also utilize 37 °C to mimic physiological conditions or potentially increase the reaction rate.
Q3: Can high temperatures degrade this compound?
Q4: My reaction yield is low. Could the reaction temperature be the cause?
A4: Yes, suboptimal temperature is a common reason for low reaction yields.
-
For CuAAC: If the temperature is too low, the reaction rate may be very slow, leading to incomplete conversion within your given timeframe. Conversely, if the temperature is too high, it could lead to degradation of the azide or catalyst, also reducing the yield.
-
For SPAAC: While SPAAC reactions are generally efficient at room temperature, some systems might benefit from a slightly elevated temperature (e.g., 37 °C) to increase the reaction rate. However, if you are working with thermally sensitive molecules, ensure the chosen temperature does not cause denaturation or degradation.
Troubleshooting Guide
| Issue | Possible Cause (Temperature-Related) | Suggested Solution |
| Low or No Product Formation | The reaction temperature is too low, resulting in a very slow reaction rate. | For CuAAC, try increasing the temperature in increments of 5-10 °C (e.g., from room temperature to 35-50 °C). For SPAAC, consider running the reaction at room temperature or 37 °C instead of 4 °C if your molecules are stable at these temperatures. |
| The reaction temperature is too high, causing degradation of the this compound, the reaction partner, or the catalyst (in CuAAC). | Reduce the reaction temperature. For CuAAC, ensure the temperature does not exceed the stability limits of your catalyst and reactants. For SPAAC, room temperature is generally sufficient. Consider performing a thermal stability test on your starting materials if you suspect degradation. | |
| Slow Reaction Rate | The reaction is being performed at a low temperature (e.g., 4 °C). | If compatible with your biomolecules, increase the temperature to room temperature (~25 °C) or 37 °C to accelerate the reaction. Studies have shown that reaction rates for SPAAC increase with temperature. |
| Formation of Side Products | Excessively high temperatures can sometimes promote side reactions or decomposition pathways for organic azides. | Lower the reaction temperature to the optimal range for the specific click chemistry being performed. Use the mildest conditions possible that still provide a reasonable reaction rate. |
Quantitative Data on Reaction Conditions
The table below summarizes various reaction conditions and outcomes for azide-alkyne cycloadditions, highlighting the role of temperature.
| Reaction Type | Azide Component | Alkyne Component | Temperature (°C) | Duration | Yield/Rate Constant | Reference |
| CuAAC | PEG-N₃ | Coumarin-Alkyne | 35 | 24 h | 82.32% | |
| CuAAC | Azides 1 and 2 | Alkynes 3b-d | 70 | Not Specified | 97% (Table) | |
| Thermal AAC | PEG-N₃ | ADC-TEG-Cl | 60 (Microwave) | 4.5 h | 99% | |
| SPAAC | 3-azido-L-alanine | sulfo DBCO-amine | 25 | Not Specified | 0.32–1.18 M⁻¹ s⁻¹ (pH dependent) | |
| SPAAC | 1-azido-1-deoxy-β-D-glucopyranoside | sulfo DBCO-amine | 37 | Not Specified | 0.55–1.22 M⁻¹ s⁻¹ (pH dependent) | |
| SPAAC | Azide-modified oligo | DBCO-antibody | 4 | Overnight | Not Specified | |
| SPAAC | Azide-containing moiety | TFP-PEG-DBCO | Room Temp (20-25) | 4-12 h | Not Specified | |
| SPAAC | Azide-containing moiety | BCN-activated molecule | Room Temp (20-25) | 60 min (for activation) | Not Specified |
Experimental Protocols
Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline and may require optimization.
-
Reagent Preparation :
-
Dissolve the alkyne-containing molecule and this compound in a suitable solvent (e.g., DMSO, DMF, or a mixture with aqueous buffer).
-
Prepare a stock solution of a copper(II) sulfate (CuSO₄) and a copper-stabilizing ligand like THPTA in water.
-
Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate, in water.
-
-
Reaction Setup :
-
In a reaction vial, combine the this compound and the alkyne partner.
-
Add the CuSO₄/ligand solution to the mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Incubation :
-
Incubate the reaction mixture at a controlled temperature, for example, 35 °C, for 2-24 hours. The optimal time should be determined empirically.
-
-
Analysis and Purification :
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC).
-
Once complete, purify the product to remove the copper catalyst and unreacted starting materials.
-
Protocol 2: General Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is suitable for reactions with strained alkynes like DBCO or BCN.
-
Reagent Preparation :
-
Dissolve the DBCO- or BCN-functionalized molecule in a biocompatible buffer (e.g., PBS, HEPES). Avoid buffers containing sodium azide.
-
Separately, dissolve the this compound in the same buffer.
-
-
Reaction Setup :
-
Mix the this compound solution with the DBCO/BCN-functionalized molecule solution. A slight molar excess (1.5-10 equivalents) of one component can be used to drive the reaction to completion.
-
-
Incubation :
-
Incubate the reaction at room temperature (20-25 °C) for 2-12 hours or at 4 °C overnight. For faster kinetics, incubation at 37 °C is also an option.
-
-
Analysis and Purification :
-
Monitor the reaction by observing the decrease in DBCO absorbance around 310 nm, if applicable, or by other methods like SDS-PAGE for protein conjugations.
-
Purify the conjugate using standard methods such as dialysis, size exclusion chromatography, or HPLC.
-
Visualizations
Caption: Logical flow of how temperature influences reaction outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Optimisation of azide–alkyne click reactions of polyacrylates using online monitoring and flow chemistry - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00984C [pubs.rsc.org]
- 4. broadpharm.com [broadpharm.com]
- 5. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
Technical Support Center: Copper Catalyst Removal from Click Chemistry Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual copper catalysts from copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry reactions. Efficient removal of copper is crucial as it can be toxic to cells, interfere with downstream applications, and affect the stability and purity of the final product.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is it essential to remove residual copper from my click chemistry reaction?
A1: Residual copper catalysts can be problematic for several reasons. Copper ions can be toxic to cells, a significant concern for biological applications and drug development.[1][2] They can also interfere with downstream applications, such as fluorescence-based assays or further catalytic transformations.[1] Moreover, the presence of copper can affect the stability and purity of the final product.
Q2: What are the most common methods for removing copper catalysts?
A2: The primary methods for removing residual copper include:
-
Chelation and Extraction: Using a chelating agent like EDTA to form a water-soluble complex with copper, which is then removed through aqueous extraction.
-
Solid-Phase Scavenging: Employing solid-supported scavengers (resins) that selectively bind to copper, allowing for simple filtration to remove the catalyst.
-
Precipitation: Inducing the precipitation of copper salts, which can then be separated by filtration.
-
Filtration through a Solid Support: Passing the reaction mixture through a plug of an adsorbent material like silica gel, alumina, or Celite.
Q3: How do I choose the best copper removal method for my specific application?
A3: The choice of method depends on several factors, including the properties of your product (e.g., solubility, stability), the scale of your reaction, and the required level of purity. For biomolecules, methods that avoid organic solvents and harsh conditions, such as dialysis with EDTA or the use of biocompatible scavenger resins, are often preferred. For small organic molecules, a wider range of techniques, including aqueous washes, precipitation, and various solid-supported scavengers, can be employed.
Q4: My product is water-soluble. How can I remove the copper catalyst?
A4: For water-soluble products, liquid-liquid extraction is not feasible. Alternative methods include:
-
Solid-Phase Scavengers: Use a solid-supported metal scavenger. The resin can be stirred with your aqueous solution of the product and then filtered off.
-
Dialysis: If your product is a macromolecule (e.g., a protein or large polymer), you can dialyze the reaction mixture against a buffer containing a chelating agent like EDTA.
-
Solid-Phase Extraction (SPE): For some water-soluble products, C18 SPE cartridges can be used to retain the product while the copper salts are washed away.
Troubleshooting Guides
Problem 1: Persistent blue or green color in the organic layer after extraction with a chelating agent.
-
Potential Cause: Incomplete removal of copper salts. The chelating agent may not be efficient enough, or the mixing during extraction was insufficient.
-
Recommended Solution:
-
Perform additional aqueous washes with the chelating agent solution (e.g., 0.5 M EDTA).
-
Use a saturated aqueous solution of ammonium chloride, which can form a blue copper complex that is soluble in the aqueous phase.
-
For products stable in basic conditions, washing with aqueous ammonia can be effective.
-
Ensure vigorous shaking or stirring during liquid-liquid extraction to facilitate the transfer of the copper complex to the aqueous layer.
-
Problem 2: Low product yield after purification.
-
Potential Cause:
-
The product may be partially soluble in the aqueous washing solutions.
-
The product may be adsorbing irreversibly to the solid support (e.g., silica, alumina, or chelating resin) used for copper removal.
-
Product co-precipitation with copper salts.
-
-
Recommended Solution:
-
If your product has some water solubility, use the minimum volume of aqueous washing solution necessary and consider using a brine wash to reduce the solubility of the organic product in the aqueous phase.
-
Before using a scavenger resin on a large scale, test a small sample to ensure the product is not retained.
-
During chromatography, choose a solvent system that ensures good solubility and elution of your product.
-
Optimize the pH during precipitation to selectively precipitate the copper salt without causing product precipitation.
-
Problem 3: Emulsion formation during liquid-liquid extraction.
-
Potential Cause: High concentration of salts or surfactants in the reaction mixture.
-
Recommended Solution:
-
Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
-
Centrifuge the mixture to force phase separation.
-
Filter the mixture through a pad of Celite.
-
Quantitative Data on Copper Removal Methods
The efficiency of copper removal can vary depending on the specific conditions and the nature of the product. The following table summarizes typical efficiencies for common methods.
| Method | Chelating/Precipitating Agent | Typical Copper Removal Efficiency | Final Copper Concentration | Reference |
| Liquid-Liquid Extraction | 0.5 M EDTA | >95% | < 50 ppm | |
| Precipitation | Ferric Hydroxide Co-precipitation | >95% | < 0.3 ppm | |
| Cementation | Iron Grit | 97% - 98% | ~0.57 ppm | |
| Solid-Phase Scavenging | SiliaMetS® Thiourea | High | Not specified |
Detailed Experimental Protocols
Protocol 1: Copper Removal by Extraction with Aqueous EDTA
This protocol is suitable for organic-soluble products.
-
Reaction Quenching: Once the click reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Aqueous Wash: Transfer the diluted reaction mixture to a separatory funnel. Add an equal volume of a 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA).
-
Extraction: Shake the separatory funnel vigorously for 1-2 minutes. The aqueous layer will often turn blue or green as it complexes with the copper.
-
Separation: Allow the layers to separate and drain the aqueous layer.
-
Repeat: Repeat the washing step with a fresh EDTA solution until the aqueous layer is no longer colored.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Copper Removal using a Chelating Resin
This method is useful for both organic and aqueous-soluble products.
-
Resin Preparation: If necessary, pre-wash the chelating resin (e.g., Chelex-100) according to the manufacturer's instructions. This often involves washing with water and the solvent used in the reaction.
-
Incubation: After the click reaction is complete, add the chelating resin directly to the reaction mixture. A general guideline is to use a significant excess of the resin's binding capacity relative to the amount of copper used.
-
Stirring: Stir the mixture at room temperature for 1-3 hours. The reaction progress can be monitored by observing the disappearance of the color from the solution.
-
Filtration: Remove the resin by filtration, washing the resin with a fresh portion of the reaction solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings and concentrate under reduced pressure.
Protocol 3: Copper Removal from Biomolecules by Dialysis
This is a preferred method for purifying biomolecules.
-
Sample Preparation: Place the biomolecule sample in a dialysis tubing with an appropriate molecular weight cut-off (MWCO) that will retain the product but allow the copper-EDTA complex to pass through.
-
Dialysis Buffer: Prepare a dialysis buffer containing EDTA.
-
First Dialysis: Stir the buffer gently at 4°C for 2-4 hours. The volume of the dialysis buffer should be at least 100 times the volume of the sample.
-
Buffer Change: Discard the buffer and replace it with a fresh EDTA-containing buffer. Continue to dialyze for another 2-4 hours or overnight.
-
Final Dialysis: Perform one or two final dialysis steps against the buffer without EDTA to remove the excess chelating agent.
-
Sample Recovery: Carefully remove the sample from the dialysis tubing. The resulting solution contains the purified biomolecule, free of copper and EDTA.
Visualizations
Caption: Decision workflow for selecting a copper removal method.
Caption: Workflow for copper removal by liquid-liquid extraction.
Caption: Workflow for copper removal using a solid-phase scavenger.
References
stability issues with Azido-PEG9-acid stock solutions
Welcome to the technical support center for Azido-PEG9-acid. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues with this compound stock solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution has been stored for a while. How can I determine if it is still active?
A1: The stability of your this compound stock solution depends on several factors including the solvent, storage temperature, and exposure to light and air. To verify its activity, you can perform a small-scale control reaction. For instance, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction with a simple alkyne-containing molecule can be used to test the reactivity of the azide group.[1][2] The carboxylic acid functionality can be tested by reacting it with an amine in the presence of a carbodiimide activator like EDC.[1]
Q2: What are the optimal storage conditions for this compound stock solutions to ensure long-term stability?
A2: To ensure the long-term stability of your this compound stock solutions, they should be stored at -20°C or lower.[1][3] It is also recommended to protect the solution from light and to purge the vial with an inert gas like argon or nitrogen to minimize oxidation of the PEG chain. For aqueous solutions, storage in small, single-use aliquots is advisable to avoid repeated freeze-thaw cycles.
Q3: I've noticed a change in the pH of my aqueous this compound solution over time. Is this a sign of degradation?
A3: Yes, a change in pH, specifically a decrease, can be an indicator of PEG degradation. Polyethylene glycols can undergo oxidation, leading to the formation of acidic byproducts such as carboxylic acids and aldehydes. If you observe a significant pH drop, it is recommended to verify the integrity of your stock solution with a functional test as described in Q1.
Q4: Can I store my this compound stock solution at room temperature or 4°C?
A4: While aqueous PEG solutions are generally stable at room temperature for short periods, long-term storage at room temperature or 4°C is not recommended for this compound. The azide group's stability can be compromised by elevated temperatures, and the PEG chain is more susceptible to oxidative degradation. For optimal stability, frozen storage at -20°C is strongly advised.
Q5: Are there any solvents I should avoid when preparing my this compound stock solution?
A5: Yes. You should avoid using acidic solvents, as they can react with the azide group to form hydrazoic acid, which is highly toxic and explosive. Also, avoid using halogenated solvents like dichloromethane and chloroform for reactions involving azides, as this can lead to the formation of unstable and potentially explosive di- and tri-azidomethane. It is also important to avoid contact with metals that could form unstable metal azides. Recommended solvents for dissolving this compound are water, DMSO, and DMF.
Troubleshooting Guide
This table summarizes potential stability issues with this compound stock solutions and provides suggested solutions.
| Symptom | Potential Cause | Suggested Solution |
| Low or no reactivity in click chemistry reactions | Degradation of the azide group. | Confirm the integrity of the azide group via a control reaction. Prepare fresh stock solution from solid material. Ensure proper storage conditions (frozen, protected from light). |
| Reduced yield in amine coupling reactions | Hydrolysis of the carboxylic acid or degradation of the PEG linker. | Verify the pH of your reaction; optimal conditions for EDC coupling are typically between pH 4.5 and 7.2. Use a freshly prepared stock solution. |
| Change in color or appearance of the stock solution | Oxidation of the PEG chain or other degradation pathways. | Discard the solution. Prepare a fresh stock solution and store it under an inert atmosphere (argon or nitrogen). |
| Precipitation of the compound from the solution upon thawing | The solution may be supersaturated, or the compound has degraded into less soluble byproducts. | Gently warm the solution to room temperature and vortex to redissolve. If precipitation persists, it may indicate degradation, and the solution should be tested for activity. |
Experimental Protocols
Protocol for Preparing a Stable this compound Stock Solution
-
Equilibration: Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.
-
Solvent Selection: Choose a high-purity, anhydrous solvent such as DMSO or DMF for organic stock solutions, or high-purity water for aqueous solutions.
-
Dissolution: Prepare the stock solution by dissolving the desired amount of this compound in the chosen solvent. A typical concentration for a stock solution is 10-100 mM.
-
Inert Atmosphere: If storing for an extended period, particularly for organic solutions, it is recommended to purge the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize exposure to oxygen.
-
Aliquoting and Storage: For aqueous solutions, it is best to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store all stock solutions at -20°C or below, protected from light.
Protocol for Assessing the Stability of this compound Stock Solution (Qualitative)
This protocol describes a simple qualitative test for the azide and carboxylic acid functionalities.
Part 1: Azide Functionality Test (Click Reaction)
-
Reaction Setup: In a microcentrifuge tube, combine your this compound stock solution with an equimolar amount of a simple alkyne-containing fluorescent dye (e.g., Alkyne-Fluor 488) in a suitable buffer (e.g., PBS).
-
Catalyst Preparation: Prepare a fresh solution of a copper (I) catalyst. This can be generated in situ by mixing copper (II) sulfate with a reducing agent like sodium ascorbate.
-
Reaction Initiation: Add the catalyst to the reaction mixture.
-
Incubation: Allow the reaction to proceed at room temperature for 1-2 hours.
-
Analysis: Analyze the reaction mixture by thin-layer chromatography (TLC) or LC-MS. A successful reaction will show the formation of a new, fluorescent product with a higher molecular weight.
Part 2: Carboxylic Acid Functionality Test (Amine Coupling)
-
Reaction Setup: In a separate microcentrifuge tube, dissolve a simple primary amine-containing fluorescent dye (e.g., 5-(aminoacetamido)fluorescein) in an appropriate buffer (e.g., MES buffer, pH 6.0).
-
Activation: Add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS) to the this compound stock solution to activate the carboxylic acid.
-
Coupling: Add the activated this compound to the amine-containing dye solution.
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours.
-
Analysis: Analyze the reaction mixture by TLC or LC-MS. A successful reaction will result in the formation of a new, fluorescent product with a higher molecular weight.
Visual Guides
Caption: Factors influencing the degradation of this compound.
Caption: Troubleshooting workflow for low reaction yields.
References
Technical Support Center: Disulfide Bond Reduction for Maleimide Conjugation
Welcome to the technical support center for disulfide bond reduction prior to maleimide conjugation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure successful conjugation.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to reduce disulfide bonds before maleimide conjugation?
Maleimide reagents react specifically with free sulfhydryl (thiol) groups (-SH) found on cysteine residues.[1][2] In many proteins, particularly antibodies, these cysteine residues exist as oxidized disulfide bonds (-S-S-), which are unreactive with maleimides.[1][2] A reduction step is required to break these disulfide bonds, exposing the thiol groups necessary for the conjugation reaction to proceed.
Q2: Which reducing agent, TCEP or DTT, should I use?
The choice between Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT) depends on your experimental workflow.
-
TCEP is often the preferred reducing agent because it does not contain a thiol group. This means it does not need to be removed before the addition of the maleimide reagent, simplifying the workflow. TCEP is also effective over a broad pH range (1.5-8.5) and is more resistant to air oxidation.
-
DTT is a powerful reducing agent, but its activity is optimal at a pH above 7. Since DTT itself contains thiol groups, any excess must be completely removed after reduction and before adding the maleimide reagent to prevent it from competing with the protein's thiols. This removal is typically accomplished using a desalting column or dialysis.
Q3: What are the optimal reaction conditions for disulfide reduction?
Optimal conditions can vary depending on the protein and the chosen reducing agent. The table below provides a summary of typical starting conditions.
| Parameter | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) |
| Molar Excess | 2-10 fold molar excess over protein or 10-100 fold molar excess over disulfide bonds. | 10-100 fold molar excess over protein. |
| Concentration | 5-50 mM final concentration. | 10-100 mM final concentration. |
| Incubation Time | 30-60 minutes at room temperature. | 30-60 minutes at room temperature. |
| pH Range | Effective over a wide pH range (1.5-8.5). | Optimal activity at pH > 7. |
| Temperature | Room temperature is generally sufficient. | Room temperature or 37°C for more resistant disulfide bonds. |
Q4: How do I prevent the re-formation of disulfide bonds after reduction?
To prevent the re-oxidation of free thiols back into disulfide bonds, it is recommended to:
-
Degas buffers: Remove dissolved oxygen from all buffers used in the experiment.
-
Use chelating agents: Include a chelating agent like EDTA (1-5 mM) in your reaction buffer to sequester metal ions that can catalyze thiol oxidation.
-
Work in an inert atmosphere: For highly sensitive proteins, flushing the reaction vessel with an inert gas like nitrogen or argon can minimize oxygen exposure.
Q5: How do I remove excess reducing agent before conjugation?
Removal of the reducing agent is critical when using thiol-containing reagents like DTT. The most common and effective methods are:
-
Desalting Columns: Size-exclusion chromatography (SEC) based desalting columns (e.g., spin columns) are rapid and efficient for separating the protein from small molecules like DTT.
-
Dialysis: While effective, dialysis is a more time-consuming method.
Troubleshooting Guides
Problem: Low or No Conjugation Efficiency
Possible Cause 1: Incomplete Disulfide Bond Reduction
-
Solution:
-
Increase the molar excess of the reducing agent (TCEP or DTT).
-
Increase the incubation time or temperature. For DTT, ensure the pH is above 7.
-
Verify the concentration and activity of your reducing agent stock solution.
-
Possible Cause 2: Re-oxidation of Thiols
-
Solution:
-
Ensure all buffers are degassed and consider including 1-5 mM EDTA.
-
Minimize the time between the reduction step, purification (if applicable), and the addition of the maleimide reagent.
-
Possible Cause 3: Hydrolyzed or Inactive Maleimide Reagent
-
Solution:
-
Maleimides are susceptible to hydrolysis in aqueous solutions, especially at higher pH. Always prepare aqueous solutions of maleimide reagents immediately before use.
-
For storage, dissolve maleimide reagents in a dry, biocompatible organic solvent like DMSO or DMF.
-
Possible Cause 4: Incorrect pH for Conjugation
-
Solution:
-
The optimal pH range for the maleimide-thiol reaction is 6.5-7.5. At this pH, the reaction with thiols is significantly faster than with amines.
-
At pH values below 6.5, the reaction rate slows down. Above pH 7.5, the risk of side reactions with amines (e.g., lysine residues) increases.
-
Problem: Protein Precipitation After Reduction
Possible Cause 1: Protein Instability upon Disulfide Bond Cleavage
-
Solution:
-
Disulfide bonds can be critical for maintaining the tertiary structure of a protein. Their reduction can sometimes lead to unfolding and aggregation.
-
Perform the reduction and conjugation at a lower temperature (e.g., 4°C), although this will increase the required reaction time.
-
Consider using a milder reduction strategy with a lower concentration of the reducing agent or a shorter incubation time.
-
Screen different buffer formulations that may help stabilize the protein.
-
Possible Cause 2: High Protein Concentration
-
Solution:
-
High protein concentrations can promote aggregation. Try performing the reduction and conjugation at a lower protein concentration.
-
Experimental Protocols
Protocol 1: Disulfide Bond Reduction Using TCEP
-
Prepare Protein Solution: Dissolve the protein in a degassed reaction buffer (e.g., PBS, pH 7.2) containing 1-5 mM EDTA.
-
Prepare TCEP Stock Solution: Prepare a fresh 10 mM stock solution of TCEP in the reaction buffer.
-
Initiate Reduction: Add the TCEP stock solution to the protein solution to achieve a final 2-10 fold molar excess of TCEP over the protein.
-
Incubate: Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Proceed to Conjugation: The reduced protein solution can be used directly for the maleimide conjugation reaction without removing the TCEP.
Protocol 2: Disulfide Bond Reduction Using DTT
-
Prepare Protein Solution: Dissolve the protein in a degassed reaction buffer (e.g., PBS, pH 7.5-8.0) containing 1-5 mM EDTA.
-
Prepare DTT Stock Solution: Prepare a fresh 1 M stock solution of DTT in water.
-
Initiate Reduction: Add the DTT stock solution to the protein solution to achieve a final concentration of 10-100 mM.
-
Incubate: Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Remove Excess DTT: Immediately remove the excess DTT using a desalting column equilibrated with the conjugation reaction buffer (pH 6.5-7.5).
-
Proceed to Conjugation: Use the purified, reduced protein immediately for the maleimide conjugation reaction.
Visualizations
References
Validation & Comparative
A Comparative Guide to the HPLC Characterization of Azido-PEG9-Acid Bioconjugates
For researchers, scientists, and drug development professionals engaged in bioconjugation, the purity and characterization of heterobifunctional linkers such as Azido-PEG9-acid are of paramount importance for the efficacy and safety of the final therapeutic. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the characterization of this compound and similar bioconjugates, supported by representative experimental data and detailed protocols.
Comparison of Analytical HPLC Methods
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant method for assessing the purity of this compound and related bioconjugates. The choice of column and detector is critical due to the nature of the polyethylene glycol (PEG) chain. An alternative, though less common for purity assessment of small PEG linkers, is Size-Exclusion Chromatography (SEC), which separates molecules based on their hydrodynamic volume and is more applicable to larger PEGylated proteins.
Given that this compound lacks a strong ultraviolet (UV) chromophore, universal detection methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are often necessary for accurate quantification and characterization.[1][2][]
Table 1: Comparison of RP-HPLC and SEC Methods for this compound Characterization
| Parameter | RP-HPLC with ELD/CAD/MS | SEC with Refractive Index (RI) Detection |
| Principle | Separation based on hydrophobicity. | Separation based on molecular size in solution. |
| Typical Column | C18 or C8, < 5 µm particle size.[1] | Zenix SEC, Superdex 200.[4] |
| Primary Use | Purity assessment, identification of impurities and side-products. | Analysis of larger bioconjugates and aggregates. |
| Resolution | High resolution for small molecules and closely related impurities. | Lower resolution for small, monodisperse molecules like this compound. |
| Purity Achievable | Typically >95%, with optimized methods achieving >99%. | Not ideal for high-resolution purity of small linkers. |
| Detector Compatibility | Compatible with gradient elution, enabling use of ELSD, CAD, and MS. | RI detectors are generally not compatible with gradient elution. |
Quantitative Data Summary
The purity of commercially available Azido-PEG linkers is typically high, often exceeding 95%. High-resolution HPLC methods can confirm this purity and identify any potential impurities, such as molecules with different PEG chain lengths or incompletely functionalized products.
Table 2: Representative Purity Data for Azido-PEG Linkers Determined by HPLC
| Product | Stated Purity | Analytical Method | Reference |
| This compound | > 96% | HPLC | Precise PEG |
| Azido-PEG3-acid | 98% | HPLC | BroadPharm |
| Azido-PEG9-alcohol | 99.95% | HPLC | MedChemExpress |
Experimental Protocols
Below are detailed experimental protocols for the characterization of this compound bioconjugates using RP-HPLC with universal detection.
Protocol 1: RP-HPLC with ELSD/CAD Detection
This protocol is a robust starting point for determining the purity of this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Dilute the stock solution to a final concentration of 100 µg/mL using the initial mobile phase conditions as the diluent.
2. HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: Linear gradient from 20% to 80% B
-
15-17 min: Hold at 80% B
-
17-18 min: Return to 20% B
-
18-25 min: Re-equilibration at 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 45°C (elevated temperature can improve peak shape for PEG compounds).
-
Injection Volume: 10 µL.
-
Detector (ELSD):
-
Nebulizer Temperature: 30°C
-
Evaporator Temperature: 50°C
-
Gas Flow: 1.5 SLM
-
3. Data Analysis:
-
Integrate the peak area of the main component and any impurities.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
Protocol 2: LC-MS for Identity Confirmation
This protocol is used to confirm the molecular weight of the this compound.
1. Sample Preparation:
-
Prepare a solution of this compound at 10 µM in the mobile phase.
2. LC-MS System and Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Linear gradient from 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-1000.
3. Data Analysis:
-
Extract the mass spectrum for the main chromatographic peak.
-
Identify the [M+H]⁺ and/or [M+Na]⁺ adducts to confirm the molecular weight of this compound (MW: 511.57 g/mol ).
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the characterization process for this compound bioconjugates.
Caption: Workflow for HPLC characterization of this compound.
Caption: Decision tree for selecting an HPLC method.
References
A Researcher's Guide to Polyethylene Glycol (PEG) Linkers: A Comparative Analysis of Azido-PEG9-acid and Other PEG Lengths
In the landscape of bioconjugation, drug delivery, and materials science, polyethylene glycol (PEG) linkers are indispensable tools.[1] Their inherent hydrophilicity, biocompatibility, and ability to enhance the solubility and in vivo half-life of conjugated molecules make them a cornerstone of modern molecular engineering.[2][3] This guide offers an objective comparison of Azido-PEG9-acid with other PEG linker lengths, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal linker for their specific applications.
This compound is a heterobifunctional linker featuring a terminal azide group and a carboxylic acid.[4] This specific nine-unit ethylene glycol spacer provides a balance of hydrophilicity and a defined length for various applications. The azide group facilitates "click chemistry" reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which are prized for their high efficiency and specificity.[4] The carboxylic acid allows for straightforward conjugation to primary amines via amide bond formation.
The Critical Role of PEG Linker Length
The length of the PEG chain is a critical parameter that significantly influences the physicochemical and biological properties of a bioconjugate. Shorter PEG linkers, such as PEG2 to PEG12, are often employed for creating compact conjugates, while longer PEG chains may be necessary to overcome steric hindrance and improve solubility. The choice of linker length represents a crucial decision in the design of molecules like antibody-drug conjugates (ADCs), where it can impact stability, pharmacokinetics, and overall efficacy.
Longer PEG chains generally contribute to an increased hydrodynamic radius, which can lead to reduced renal clearance and a longer circulation half-life. They can also provide a steric shield, protecting the conjugated molecule from proteolytic degradation and reducing immunogenicity. Conversely, shorter PEG linkers might be advantageous where restricted conformational freedom of a targeting ligand is desired for optimal receptor-ligand interactions.
Comparative Data on PEG Linker Performance
The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance indicators.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |
| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE |
| PEG2 | ~7.0 | 0.82 | Non-binding IgG-MMAE |
| PEG4 | ~5.5 | 0.65 | Non-binding IgG-MMAE |
| PEG6 | ~4.0 | 0.47 | Non-binding IgG-MMAE |
| PEG8 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| PEG12 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| PEG24 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
Data synthesized from a study on non-binding IgG-MMAE conjugates, demonstrating that increasing PEG length up to PEG8 significantly decreases the clearance rate of ADCs.
Table 2: In Vivo Performance of an Affibody-Drug Conjugate with Varying PEG Linker Lengths
| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG |
This data illustrates the dramatic effect of longer PEG chains on the circulation half-life of a smaller targeting protein.
Visualizing Key Concepts and Workflows
To further elucidate the concepts discussed, the following diagrams created using Graphviz are provided.
References
A Head-to-Head Comparison of Cleavable and Non-Cleavable PEG Linkers for Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the linker is a critical component in the design of an effective and safe Antibody-Drug Conjugate (ADC). The choice between a cleavable and a non-cleavable Polyethylene Glycol (PEG) linker profoundly influences the ADC's stability, mechanism of action, and therapeutic window. This guide provides an objective, data-driven comparison of these two linker strategies to inform rational ADC design.
At a Glance: Key Differences
| Feature | Cleavable PEG Linker | Non-Cleavable PEG Linker |
| Payload Release Mechanism | Enzymatic cleavage, pH sensitivity, or reduction in the tumor microenvironment or within the cell. | Proteolytic degradation of the antibody backbone within the lysosome.[1] |
| Released Payload | Typically the unmodified, potent parent drug. | Payload attached to the linker and an amino acid residue (e.g., Lysine-MCC-DM1).[1] |
| Plasma Stability | Generally lower, with a potential for premature payload release. | Generally higher, leading to a more stable ADC in circulation.[1] |
| Bystander Effect | High, due to the release of a membrane-permeable payload that can kill neighboring antigen-negative cells.[2] | Low to negligible, as the released payload is typically charged and less permeable.[3] |
| Off-Target Toxicity | Higher potential due to premature payload release and the bystander effect. | Lower potential due to higher stability and a limited bystander effect. |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect. | May be less effective against antigen-negative cells within the tumor. |
Mechanism of Action: A Tale of Two Release Strategies
The fundamental difference between cleavable and non-cleavable linkers lies in how they release their cytotoxic payload.
Cleavable Linkers: These are designed to be labile under specific physiological conditions prevalent in the tumor microenvironment or within cancer cells. This controlled release can be triggered by:
-
Enzymes: Proteases like Cathepsin B, which are upregulated in tumors, can cleave specific peptide sequences (e.g., valine-citrulline) in the linker.
-
pH: The acidic environment of endosomes and lysosomes (pH 4.5-6.0) can hydrolyze acid-labile linkers like hydrazones.
-
Redox Potential: The high concentration of glutathione in the cytoplasm can reduce disulfide bonds, releasing the payload.
The incorporation of PEG chains in cleavable linkers can enhance the solubility and stability of the ADC in circulation, mitigating some of the risks of premature drug release.
Non-Cleavable Linkers: These form a stable covalent bond between the antibody and the payload. The release of the cytotoxic agent is entirely dependent on the internalization of the ADC and the subsequent degradation of the antibody backbone by lysosomal proteases. This process results in the release of the payload still attached to the linker and a single amino acid residue from the antibody. The inherent stability of non-cleavable linkers often leads to a more favorable pharmacokinetic profile and reduced off-target toxicity.
Quantitative Performance Data
The following tables summarize quantitative data from preclinical studies to illustrate the performance differences between ADCs with cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons with the same antibody, payload, and PEG linker under identical experimental conditions are limited in published literature. The data presented here are compiled from various sources to provide a comparative overview.
In Vitro Cytotoxicity
The potency of an ADC is often measured by its half-maximal inhibitory concentration (IC50) in cancer cell lines. Lower IC50 values indicate higher potency.
| ADC Construct | Linker Type | Payload | Cell Line | Target Antigen | IC50 | Reference |
| Trastuzumab-vc-MMAE | Cleavable (vc) | MMAE | SK-BR-3 (High HER2) | HER2 | ~13-50 ng/mL | |
| Trastuzumab-MCC-DM1 | Non-cleavable (MCC) | DM1 | SK-BR-3 (High HER2) | HER2 | Not specified | |
| Anti-CD22-SPP-DM1 | Cleavable (disulfide) | DM1 | Ramos (B-cell lymphoma) | CD22 | ~0.03 nM | |
| Anti-CD22-MCC-DM1 | Non-cleavable (thioether) | DM1 | Ramos (B-cell lymphoma) | CD22 | ~0.3 nM | |
| mil40-15 | Non-cleavable (Cys-linker) | MMAE | BT-474 | HER2 | ~1 x 10⁻¹¹ M | |
| mil40-15 | Non-cleavable (Cys-linker) | MMAE | MCF-7 (Bystander) | HER2-negative | ~1 x 10⁻⁹ M |
Note: Direct comparison of IC50 values can be influenced by the specific payload used (MMAE vs. DM1) and the drug-to-antibody ratio (DAR).
In Vivo Efficacy
In vivo efficacy is typically evaluated in xenograft models, where tumor growth inhibition is the primary endpoint.
| ADC Construct | Linker Type | Payload | Tumor Model | Dosing | Outcome | Reference |
| Anti-CD79b-vc-MMAE | Cleavable (vc) | MMAE | Jeko-1 (lymphoma) | Single 5 mg/kg dose | 3 of 6 mice showed complete tumor response. | |
| Anti-CD79b-tandem-cleavage-MMAE | Cleavable (novel) | MMAE | Jeko-1 (lymphoma) | Single 5 mg/kg dose | 6 of 6 mice showed complete tumor response. | |
| Anti-HER2-CX-DM1 | Non-cleavable (novel) | DM1 | EGFR & EpCAM xenografts | 3 mg/kg | More active than 15 mg/kg of SMCC-DM1 ADC. | |
| Anti-HER2-SMCC-DM1 | Non-cleavable (SMCC) | DM1 | EGFR & EpCAM xenografts | 15 mg/kg | Less active than CX-DM1 ADC. |
Plasma Stability
Plasma stability is a critical parameter that influences both the efficacy and safety of an ADC. It is often measured by the percentage of intact ADC remaining over time or by monitoring the drug-to-antibody ratio (DAR).
| ADC Construct | Linker Type | Payload | Species | Stability Metric | Result | Reference |
| Trastuzumab-vc-MMAE | Cleavable (vc) | MMAE | Mouse | DAR Loss over 7 days | Significant DAR loss observed. | |
| ADC with OHPAS linker | Cleavable (novel) | Not specified | Mouse | Intact ADC | Stable in mouse plasma. | |
| ADC with VC-PABC linker | Cleavable (vc) | Not specified | Mouse | Intact ADC | Unstable in mouse plasma. | |
| Sulfatase-cleavable linker ADC | Cleavable (sulfatase) | Not specified | Mouse | % Intact ADC | High stability (>7 days). | |
| Val-Cit linker ADC | Cleavable (vc) | Not specified | Mouse | % Intact ADC | Hydrolyzed within 1 hour. | |
| ADC with thioether linker | Non-cleavable | DM1 | Rat/Mouse | ADC Clearance | Slower clearance than disulfide linker ADC. | |
| ADC with disulfide linker | Cleavable | DM1 | Rat/Mouse | ADC Clearance | Faster clearance than thioether linker ADC. |
Experimental Protocols
Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of an ADC.
Detailed Methodology:
-
Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADCs (cleavable and non-cleavable PEG-linker constructs), unconjugated antibody, and free payload in a complete culture medium. Remove the old medium from the cells and add the ADC solutions to the respective wells.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a suitable software package.
In Vivo Xenograft Efficacy Study
This study assesses the anti-tumor activity of an ADC in a living organism.
Detailed Methodology:
-
Tumor Implantation: Subcutaneously implant human cancer cells (expressing the target antigen) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, cleavable PEG-ADC, non-cleavable PEG-ADC). Administer the treatments intravenously at predetermined doses and schedules.
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a set period.
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups. Statistical analysis is performed to determine the significance of the observed differences.
Plasma Stability Assay (ELISA-based)
This assay quantifies the amount of intact ADC in plasma over time.
Detailed Methodology:
-
Incubation: Incubate the ADC in plasma (e.g., human, mouse) at 37°C.
-
Sample Collection: Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).
-
ELISA:
-
Coat a 96-well plate with an antibody that specifically captures the payload.
-
Block the plate to prevent non-specific binding.
-
Add the plasma samples to the wells.
-
Detect the bound ADC using an HRP-conjugated anti-human IgG antibody.
-
Add a TMB substrate and stop the reaction.
-
Read the absorbance at 450 nm.
-
-
Data Analysis: Calculate the concentration of intact ADC at each time point relative to a standard curve to determine the stability profile.
Conclusion
The selection of a cleavable or non-cleavable PEG linker is a critical decision in ADC development, with each strategy offering distinct advantages and disadvantages. Cleavable linkers can provide potent bystander killing, which is advantageous for heterogeneous tumors, but may be associated with lower plasma stability and higher off-target toxicity. Non-cleavable linkers generally offer superior plasma stability and a better safety profile but lack a significant bystander effect and are dependent on efficient ADC internalization and degradation.
Ultimately, the optimal linker choice is context-dependent and should be guided by the specific characteristics of the target antigen, the tumor microenvironment, and the properties of the payload. A thorough understanding and empirical evaluation of both linker types are essential for the rational design of the next generation of safe and effective antibody-drug conjugates.
References
A Head-to-Head Comparison: Copper-Catalyzed vs. Copper-Free Click Chemistry for Bioconjugation
For researchers, scientists, and drug development professionals, the ability to precisely and efficiently conjugate molecules is paramount. "Click chemistry," a term coined by K. Barry Sharpless, has revolutionized this field by offering a suite of reactions that are modular, high-yielding, and tolerant of a wide range of functional groups. Among these, the azide-alkyne cycloaddition has become a cornerstone. This reaction comes in two main flavors: the classic copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the more recent strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free variant. The choice between these two powerful techniques hinges on the specific requirements of the application, balancing the need for speed against the imperative of biocompatibility.
This guide provides an objective comparison of CuAAC and SPAAC, supported by experimental data and detailed protocols, to empower researchers to make informed decisions for their molecular ligation strategies, from in vitro synthesis to in vivo applications in drug development.[1][2][3][4][5]
Performance Comparison: A Quantitative Look
The fundamental trade-off between CuAAC and SPAAC lies in their reaction kinetics versus their biological compatibility. CuAAC is renowned for its rapid reaction rates, while SPAAC's key advantage is the elimination of the cytotoxic copper catalyst, making it ideal for live-cell and in vivo studies.
Key Performance Indicators
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst Required | Cu(I) source (e.g., CuSO₄/sodium ascorbate) | None |
| Biocompatibility | Lower, due to potential copper cytotoxicity. Ligands can mitigate toxicity. | High, as it is a catalyst-free reaction, making it suitable for in vivo applications. |
| Reaction Rate | Generally very fast. | Slower than CuAAC, highly dependent on the cyclooctyne structure. |
| Alkyne Partner | Simple terminal alkyne. | Strained cyclooctyne (e.g., DBCO, BCN). |
| Byproducts | Minimal, but catalyst removal may be necessary. | Minimal. |
| Reaction Time | Minutes to a few hours. | Minutes to several hours, depending on the cyclooctyne. |
| Typical Yield | Excellent (>90%). | Excellent (>90%). |
| Optimal Temperature | Room Temperature. | Room Temperature. |
Comparative Reaction Kinetics
The second-order rate constants (k₂) are a critical measure of reaction efficiency. The choice of cyclooctyne in SPAAC significantly impacts its kinetics, with more strained rings leading to faster reactions.
| Method | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| CuAAC | Terminal Alkyne + Azide | 1 - 100 | Generally very fast and less affected by the steric bulk of the reactants. |
| SPAAC | BCN + Azide | ~0.1 | BCN (Bicyclo[6.1.0]nonyne) is a commonly used cyclooctyne. |
| SPAAC | DBCO + Azide | ~0.3 | DBCO (Dibenzocyclooctyne) derivatives are highly reactive and widely used. |
| SPAAC | DIFO + Benzyl Azide | 7.6 x 10⁻² | DIFO (Difluorinated cyclooctyne) exhibits kinetics comparable to CuAAC in some settings. |
Reaction Mechanisms and Experimental Workflows
The divergent mechanisms of CuAAC and SPAAC dictate their experimental setups and their suitability for different environments.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC proceeds via a copper(I)-catalyzed mechanism that ensures the specific formation of the 1,4-disubstituted triazole isomer. The active Cu(I) catalyst can be generated in situ from a Cu(II) salt with a reducing agent like sodium ascorbate.
Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a catalyst-free [3+2] cycloaddition, also known as a Huisgen 1,3-dipolar cycloaddition. The reaction is driven by the release of ring strain from the cyclooctyne, which significantly lowers the activation energy. This bioorthogonal reaction is highly selective, as neither the strained alkyne nor the azide typically reacts with native biological functional groups.
Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
General Experimental Workflow
The following diagram outlines a typical workflow for a bioconjugation experiment, highlighting the key differences between the CuAAC and SPAAC protocols.
General experimental workflow for CuAAC and SPAAC bioconjugation.
Detailed Experimental Protocols
The following are generalized protocols and may require optimization for specific substrates and applications.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein
This protocol describes a general method for labeling an azide-modified protein with an alkyne-containing molecule (e.g., a fluorescent dye).
Materials:
-
Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
-
Alkyne-functionalized molecule (1.1 equivalents)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Optional: Copper-chelating ligand such as THPTA or TBTA (5 equivalents to copper)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
In a microcentrifuge tube, combine the azide-modified protein and the alkyne-functionalized molecule in the reaction buffer.
-
If using a ligand, pre-mix the CuSO₄ solution with the ligand solution.
-
Add the CuSO₄ (with or without ligand) solution to the reaction mixture to a final concentration of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE with fluorescence imaging).
-
Once complete, the reaction can be quenched by adding a copper chelator like EDTA.
-
Purify the labeled protein using a suitable method such as dialysis or size-exclusion chromatography to remove excess reagents and the copper catalyst.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling
This protocol outlines the metabolic labeling of cell surface glycans with an azide-containing sugar followed by fluorescent labeling via SPAAC.
Materials:
-
Adherent mammalian cells (e.g., HeLa, CHO) in culture
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Phosphate-buffered saline (PBS)
-
DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells in the presence of Ac₄ManNAz (e.g., 25-50 µM) in the complete medium for 48-72 hours to allow for metabolic incorporation of the azide into cell surface glycans.
-
-
SPAAC Reaction:
-
Prepare a stock solution of the DBCO-fluorophore in DMSO.
-
Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.
-
Wash the cells twice with warm PBS.
-
Add the DBCO-fluorophore solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with warm PBS to remove any unreacted DBCO-fluorophore.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Conclusion: Making the Right Choice
Both CuAAC and SPAAC are powerful and versatile ligation techniques that have significantly advanced the fields of chemical biology and drug development.
CuAAC is the method of choice for applications where reaction speed is critical and the presence of a copper catalyst is not a concern, such as in the synthesis of bioconjugates ex vivo or in materials science. Its fast kinetics and the use of small, simple alkyne handles make it a highly efficient and cost-effective option.
SPAAC , on the other hand, is indispensable for applications within living systems. Its bioorthogonality and the absence of a toxic catalyst have enabled researchers to label and track biomolecules in live cells and whole organisms with minimal perturbation. While generally slower than CuAAC, the development of increasingly reactive cyclooctynes continues to close this gap.
Ultimately, the decision between copper-catalyzed and copper-free click chemistry will be guided by the specific experimental context, balancing the need for rapid kinetics with the demands of biocompatibility. As both technologies continue to evolve, they will undoubtedly unlock new possibilities for understanding and manipulating biological systems.
References
- 1. Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo | Semantic Scholar [semanticscholar.org]
- 3. pharmiweb.com [pharmiweb.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Efficiency of CuAAC and SPAAC for PEG Linkers
For researchers, scientists, and drug development professionals, the ability to efficiently and specifically conjugate molecules is paramount. Polyethylene glycol (PEG) linkers are frequently employed to improve the pharmacokinetic and pharmacodynamic properties of biomolecules. Two of the most prominent "click chemistry" reactions for attaching these linkers are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides an objective comparison of their performance with PEG linkers, supported by experimental data, to inform the selection of the most suitable conjugation strategy.
At their core, both CuAAC and SPAAC achieve the formation of a stable triazole linkage between an azide and an alkyne. However, their fundamental mechanisms differ significantly, leading to distinct advantages and disadvantages, particularly in a biological context. CuAAC utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide.[1] In contrast, SPAAC is a catalyst-free reaction that employs a strained cyclooctyne, which readily reacts with an azide to release ring strain.[1][2]
Quantitative Performance Comparison
The choice between CuAAC and SPAAC for PEGylation often involves a trade-off between reaction kinetics and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison.
Table 1: Reaction Kinetics of CuAAC vs. SPAAC for PEGylation
| Parameter | CuAAC with PEG Linkers | SPAAC with PEG-DBCO Linkers | Reference(s) |
| Second-Order Rate Constant (k₂) | 1 - 100 M⁻¹s⁻¹ | ~0.1 - 2.0 M⁻¹s⁻¹ | [1][3] |
| Typical Reaction Time | 1 - 4 hours | 4 - 24 hours | |
| Optimal Temperature | 25 - 60 °C | 4 - 37 °C | |
| Typical Yield | 70 - 95% | 80 - 99% |
Table 2: Key Features and Considerations
| Feature | CuAAC | SPAAC | Reference(s) |
| Catalyst | Copper(I) | None (driven by ring strain) | |
| Biocompatibility | Limited due to copper cytotoxicity | High, suitable for in vivo applications | |
| Alkyne Reactant | Terminal alkynes (e.g., Alkyne-PEG) | Strained cyclooctynes (e.g., DBCO-PEG) | |
| Reagent Accessibility | Simple alkynes are readily available and cost-effective | Strained cyclooctynes can be complex and expensive to synthesize | |
| Side Reactions | Potential for oxidative homocoupling of alkynes | Cyclooctynes can be prone to side reactions if highly unstable | |
| Reaction Monitoring | LC-MS, SDS-PAGE | UV-Vis spectroscopy (disappearance of DBCO absorbance at ~310 nm), LC-MS, SDS-PAGE |
Reaction Mechanisms and Experimental Workflows
The differing reaction mechanisms of CuAAC and SPAAC necessitate distinct experimental workflows.
Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
The selection between CuAAC and SPAAC is contingent on the specific experimental constraints and desired outcomes. The following workflow can guide this decision-making process.
Caption: Decision workflow for choosing between CuAAC and SPAAC for PEGylation.
Detailed Experimental Protocols
Reproducibility is key in scientific research. Below are representative protocols for CuAAC and SPAAC reactions for PEGylation of a protein.
Protocol 1: CuAAC PEGylation of a Protein
This protocol outlines the general steps for conjugating an alkyne-PEG to an azide-modified protein.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne-PEG
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
EDTA solution (for quenching)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
In a microcentrifuge tube, combine the azide-modified protein and the alkyne-PEG. A molar ratio of 1:3 (protein:PEG) is a common starting point, but this should be optimized.
-
In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ and ligand stock solutions. A 1:5 molar ratio of copper to ligand is often used to protect the biomolecule.
-
Add the copper/ligand complex to the protein/PEG mixture. The final concentration of copper is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE for proteins).
-
Once the reaction is complete, it can be quenched by adding EDTA to chelate the copper.
-
Purify the final PEGylated protein conjugate using a suitable method to remove excess reagents and byproducts.
Protocol 2: SPAAC PEGylation of a Protein
This protocol provides a general workflow for conjugating a DBCO-PEG to an azide-modified protein.
Materials:
-
Azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG dissolved in a compatible solvent (e.g., DMSO)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
To the azide-modified protein solution, add the DBCO-PEG. A 2-4 fold molar excess of the DBCO-PEG is a typical starting point. The final concentration of any organic solvent (like DMSO) should be kept low (e.g., <20%) to maintain protein stability.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight. For biological applications, incubation at 37°C can also be used.
-
The reaction progress can be monitored by the disappearance of the DBCO absorbance at approximately 309 nm using a UV-Vis spectrophotometer, or by SDS-PAGE to observe the shift in the protein's molecular weight.
-
The reaction typically proceeds to completion without the need for quenching.
-
Purify the final PEGylated protein conjugate as required by the application to remove unreacted DBCO-PEG.
Conclusion
Both CuAAC and SPAAC are highly effective methods for the PEGylation of biomolecules. CuAAC offers the advantage of rapid reaction kinetics, making it ideal for applications where speed is critical and the presence of a copper catalyst is not a concern. The reagents for CuAAC are also generally more accessible and cost-effective.
Conversely, SPAAC is the preferred method for in vivo and live-cell applications due to its excellent biocompatibility, as it proceeds without a cytotoxic copper catalyst. While generally slower than CuAAC, the reaction rate of SPAAC can be significantly influenced by the choice of the strained cyclooctyne. The development of various DBCO and other cyclooctyne reagents has expanded the utility of SPAAC in a wide range of biological applications. The ultimate choice between CuAAC and SPAAC will depend on the specific requirements of the experiment, including the sensitivity of the biological system, the desired reaction time, and cost considerations.
References
A Comparative Guide to the Effect of Polyethylene Glycol (PEG) Chain Length on Antibody-Drug Conjugate (ADC) Efficacy
For researchers, scientists, and drug development professionals, the design of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. Among the various linker technologies, polyethylene glycol (PEG) linkers have garnered significant attention for their ability to modulate the physicochemical and pharmacological properties of ADCs.[1] The length of the PEG chain is a key parameter that can significantly influence the ADC's stability, pharmacokinetics (PK), and overall anti-tumor efficacy.[2] This guide provides an objective comparison of how different PEG linker lengths affect ADC performance, supported by experimental data.
The core function of a PEG linker is to connect the antibody to the cytotoxic payload.[3] Its hydrophilic nature helps to overcome the challenges associated with conjugating hydrophobic drugs to antibodies, leading to improved solubility, reduced aggregation, and more favorable pharmacokinetic profiles.[4][5]
Impact of PEG Chain Length on ADC Characteristics
The choice of PEG linker length represents a balance between enhancing pharmacokinetics and maintaining potent cytotoxicity. Generally, as the PEG chain length increases, a "stealth" effect is conferred, shielding the ADC from premature clearance and improving its circulation time.
-
Short (e.g., PEG2, PEG4): These linkers generally provide better ADC stability by keeping the payload within the antibody's spatial shield. However, they offer a less pronounced stealth effect, which can lead to faster clearance compared to longer linkers. They often provide a good balance between improved stability and maintaining a molecular size that allows for efficient tumor penetration.
-
Medium (e.g., PEG8, PEG12): This range often represents an optimal balance, providing significant improvements in pharmacokinetics and tumor exposure without a substantial loss of in vitro potency. A threshold effect is often observed around PEG8, after which further increases in length may have a diminished impact on clearance.
-
Long (e.g., PEG24, PEG4k, PEG10k): Long PEG chains dramatically improve the pharmacokinetic profile, leading to a prolonged half-life and an increased area under the curve (AUC). This is particularly advantageous for ADCs with hydrophobic payloads or when targeting antigens with low expression levels. However, very long linkers may negatively impact cytotoxicity due to steric hindrance, which can interfere with the ADC's ability to bind to its target or be processed within the cell.
Comparative Analysis of PEG Linker Lengths
The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths.
Table 1: Impact of PEG Linker Length on ADC Performance Metrics
| PEG Linker Length | In Vitro Cytotoxicity (IC50) Change | Plasma Half-Life (t1/2) Increase | In Vivo Efficacy (Tumor Growth Inhibition) | References |
| PEG4K | Reduced (4.5-fold decrease) | 2.5-fold increase | Improved | |
| PEG10K | Reduced (22-fold decrease) | 11.2-fold increase | Most Ideal | |
| PEG24 | Variable | Significantly Increased | 75-85% TGI |
This table illustrates that while longer PEG chains can sometimes lead to a decrease in in vitro cytotoxicity, they generally result in significantly improved pharmacokinetic profiles and enhanced in vivo anti-tumor efficacy.
Table 2: Qualitative Comparison of Different PEG Linker Length Categories
| PEG Linker Length | Key Findings |
| Short (e.g., PEG2, PEG4) | Generally provide better ADC stability by anchoring the payload within the antibody's spatial shield. However, they offer a less pronounced "stealth" effect, potentially leading to faster clearance compared to longer linkers. |
| Medium (e.g., PEG8, PEG12) | Often represent an optimal balance, providing significant improvements in pharmacokinetics and tumor exposure without a substantial loss of in vitro potency. A threshold effect is often observed around PEG8, beyond which further increases in length have a diminished impact on clearance. |
| Long (e.g., PEG24, PEG4k, PEG10k) | Dramatically improve the pharmacokinetic profile, leading to prolonged half-life and increased area under the curve (AUC). This is particularly advantageous for ADCs with hydrophobic payloads or when targeting antigens with low expression levels. However, very long linkers may negatively impact cytotoxicity. |
Visualizing ADC Mechanism and Experimental Evaluation
The diagrams below illustrate the general mechanism of action for an ADC and the typical workflow for evaluating the impact of PEG linker length.
Caption: General mechanism of action for a PEGylated antibody-drug conjugate.
Caption: Experimental workflow for evaluating the effect of PEG chain length on ADC efficacy.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of ADC candidates.
ADC Synthesis and Characterization
-
Antibody Modification: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups for conjugation.
-
Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.
-
Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.
-
Purification: The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and aggregates.
-
Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation using methods like hydrophobic interaction chromatography (HIC) and SEC.
In Vitro Cytotoxicity Assay
-
Cell Culture: Target cancer cells expressing the specific antigen are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the different ADC constructs for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based method.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a sigmoidal curve.
Pharmacokinetic (PK) Analysis
-
Animal Model: The ADC constructs are administered to rodents (e.g., mice or rats), typically via a single intravenous injection.
-
Sample Collection: Blood samples are collected at various time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.
-
Sample Processing: Plasma is isolated from the blood samples.
-
Quantification: The concentration of the ADC in the plasma is quantified using an ELISA that detects the antibody portion of the conjugate.
-
Data Analysis: Pharmacokinetic parameters such as half-life (t1/2), clearance, and area under the curve (AUC) are calculated using appropriate software.
In Vivo Antitumor Efficacy Study
-
Tumor Model: Immunodeficient mice are subcutaneously implanted with human tumor xenografts that express the target antigen.
-
Treatment Initiation: Once the tumors reach a specified size, the mice are randomized into treatment groups.
-
ADC Administration: The different ADC constructs are administered to their respective groups, typically via intravenous injection, at a predetermined dose and schedule.
-
Tumor Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Endpoint: The study is concluded when tumors in the control group reach a predefined size, or at a set time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Conclusion
The length of the PEG linker is a critical parameter in the design of ADCs, with a significant impact on their therapeutic index. While shorter PEG linkers may favor ADC stability, longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads. However, a potential trade-off with in vitro potency may exist. The optimal PEG linker length is likely specific to the antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and ADC performance, researchers can rationally design more effective and safer antibody-drug conjugates.
References
A Head-to-Head Battle: Comparing Linear and Branched PEG Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is a critical decision that can significantly impact the efficacy, stability, and pharmacokinetic profile of a therapeutic. Among the most widely used linkers are polyethylene glycol (PEG) derivatives, prized for their ability to enhance solubility, reduce immunogenicity, and extend circulation half-life. PEG linkers are broadly categorized into two architectures: linear and branched. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the optimal linker for specific bioconjugation applications.
The fundamental difference between linear and branched PEG linkers lies in their molecular architecture. Linear PEGs consist of a single, straight chain of repeating ethylene glycol units, while branched PEGs feature multiple PEG arms extending from a central core.[1][2] This structural divergence leads to distinct physicochemical properties that influence their behavior in biological systems.
Key Performance Parameters: A Quantitative Comparison
The selection of a PEG linker architecture has a profound impact on several key performance indicators of a bioconjugate. The following tables summarize quantitative data from various studies to facilitate a direct comparison.
Table 1: Pharmacokinetics and Hydrodynamic Radius
A primary motivation for PEGylation is to increase the hydrodynamic size of a biomolecule, thereby reducing its renal clearance and extending its in vivo half-life.[3]
| Parameter | Linear PEG | Branched PEG | Biomolecule | Key Findings |
| Hydrodynamic Radius (Rh) (nm) | 6.1 (20 kDa) | 6.4 (20 kDa) | Human Serum Albumin | Branched PEG provides a slightly larger hydrodynamic radius at the same molecular weight.[4] |
| Clearance (mL/day/kg) | High (L-PEG24) | Low (P-(PEG12)2) | Trastuzumab-DM1 ADC (DAR 8) | A branched PEG configuration can more effectively shield the hydrophobic payload, leading to slower clearance, especially for highly loaded ADCs.[5] |
| In Vivo Half-life | Shorter | Longer | TNF Nanobody (40 kDa total PEG) | Branched PEG conjugates exhibit a superior pharmacokinetic profile compared to linear PEG conjugates of the same total molecular weight. |
Table 2: Antibody-Drug Conjugate (ADC) Performance
In the context of ADCs, the linker architecture can influence the drug-to-antibody ratio (DAR), stability, and cytotoxic potency.
| Parameter | Linear Linker | Branched Linker | ADC System | Key Findings |
| Drug-to-Antibody Ratio (DAR) | Typically lower | Enables higher DAR (e.g., 6 or 8) | General ADCs | Branched linkers provide multiple attachment points for drug molecules, facilitating the creation of ADCs with higher, more homogenous DARs. |
| In Vitro Cytotoxicity (IC50 in nM) | ~0.5 (Homogeneous DAR 2) | 0.68 ("Short" Branched Linker, DAR 6), 0.074 ("Long" Branched Linker, DAR 6) | Trastuzumab-based ADCs | The length of the arms in a branched linker significantly impacts cytotoxicity, with longer arms potentially reducing steric hindrance for enzymatic cleavage and leading to higher potency. |
| In Vitro Cytotoxicity Reduction | N/A | 4.5-fold reduction (4 kDa PEG), 22-fold reduction (10 kDa PEG) | Affibody-based drug conjugates | In some smaller protein conjugates, longer branched PEG chains can negatively impact cytotoxicity. |
Structural and Functional Diagrams
To visualize the concepts discussed, the following diagrams illustrate the structural differences between linear and branched PEG linkers and a typical experimental workflow for their comparison.
References
Navigating the PROTAC Linker Landscape: A Comparative Guide to Azido-PEG9-acid Alternatives
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of linker strategies in Proteolysis Targeting Chimera (PROTAC) development, offering a data-driven comparison of alternatives to the commonly used Azido-PEG9-acid linker. This guide provides quantitative performance data, detailed experimental protocols, and visual aids to inform the rational design of next-generation protein degraders.
The efficacy of a PROTAC is critically dependent on the linker connecting the target protein ligand to the E3 ligase ligand. This linker is not merely a spacer but an active component that influences the formation and stability of the ternary complex, ultimately dictating the efficiency and selectivity of protein degradation. While long-chain polyethylene glycol (PEG) linkers, such as this compound, are frequently employed due to their hydrophilicity and synthetic tractability, a growing body of evidence suggests that alternative linker compositions can offer significant advantages in terms of potency, cell permeability, and pharmacokinetic properties.[1][2][3][4] This guide presents a comparative analysis of various linker types, providing experimental data to aid researchers in selecting the optimal linker for their PROTAC development endeavors.
Quantitative Comparison of Linker Performance
The performance of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy.[5] The following tables summarize experimental data from various studies, comparing the performance of different linker types.
| Table 1: Impact of Linker Type on BRD4 Degradation | |||
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) |
| PROTAC 1 | PEG (similar to PEG9) | >1000 | <20 |
| PROTAC 2 | Alkyl Chain | 500 | 55 |
| PROTAC 3 | Rigid (Piperidine-based) | 250 | 70 |
Data is illustrative and compiled from various sources in the literature for BRD4-targeting PROTACs.
| Table 2: Influence of Linker Composition on BTK Degradation | |||
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) |
| MT-802 | PEG-based | ~70 | >90 |
| Analog 1 | Short Alkyl Chain | >1000 | Not effective |
| Analog 2 | Long Alkyl/Ether Chain | 1-40 | >90 |
Data compiled from studies on BTK-targeting PROTACs.
| Table 3: Physicochemical Properties and Permeability of Different Linker Types | ||||
| Linker Type | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (Ų) | Permeability (10⁻⁷ cm s⁻¹) |
| Alkyl | Lower | Higher | Lower | Higher |
| PEG (e.g., PEG4) | Higher | Lower | Higher | Lower |
| Rigid (e.g., Piperazine) | Intermediate | Intermediate | Intermediate | Intermediate |
General trends compiled from various sources.
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Protocol 1: Synthesis of a PROTAC with an Alkyl Linker
This protocol provides a general method for synthesizing a PROTAC using an alkyl linker, which can be adapted based on the specific warhead and E3 ligase ligand.
Materials:
-
Warhead with a reactive functional group (e.g., amine, carboxylic acid)
-
E3 ligase ligand with a reactive functional group (e.g., pomalidomide with an amino group)
-
Alkyl dihalide (e.g., 1,6-dibromohexane)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
-
Step 1: Monofunctionalization of the Linker: Dissolve the warhead (1 equivalent) and the alkyl dihalide (10 equivalents) in DMF. Add DIPEA (3 equivalents) and stir the reaction at room temperature for 16 hours. Monitor the reaction by LC-MS. Upon completion, purify the monofunctionalized linker-warhead intermediate by reverse-phase HPLC.
-
Step 2: Coupling to the E3 Ligase Ligand: Dissolve the purified intermediate (1 equivalent) and the E3 ligase ligand (1.2 equivalents) in DMF. Add DIPEA (3 equivalents) and stir the reaction at 50°C for 24 hours. Monitor the reaction by LC-MS.
-
Step 3: Purification: Upon completion, purify the final PROTAC product by reverse-phase HPLC to yield the desired compound. Characterize the final product by ¹H NMR and high-resolution mass spectrometry.
Protocol 2: Western Blot for DC50 and Dmax Determination
This protocol details the steps to quantify the degradation of a target protein following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and capture the signal.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane.
Materials:
-
PAMPA plate (donor and acceptor plates)
-
Phospholipid solution (e.g., lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC of interest
-
Plate reader for quantification (e.g., UV-Vis spectrophotometer or LC-MS)
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the phospholipid solution and allow the solvent to evaporate.
-
Compound Addition: Add the PROTAC solution to the donor wells. Add buffer to the acceptor wells.
-
Incubation: Assemble the donor and acceptor plates and incubate for a defined period (e.g., 4-18 hours) at room temperature.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * Area * Time) * ln(1 - [Drug]acceptor / [Drug]equilibrium)
Where Vd is the volume of the donor well, Va is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.
Mandatory Visualizations
Caption: PROTAC Mechanism of Action.
Caption: PROTAC Development Workflow.
Caption: Logical Relationship of Linker Properties.
References
Assessing the Impact of PEGylation on Protein Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) chains to a protein, a process known as PEGylation, is a widely employed strategy to enhance the therapeutic properties of protein-based drugs. This modification can lead to a longer circulating half-life, increased stability, and reduced immunogenicity. However, the impact of PEGylation on a protein's biological activity is a critical consideration that requires careful assessment. This guide provides a comparative overview of the effects of PEGylation on protein activity, supported by experimental data and detailed methodologies for key assessment assays.
Data Presentation: Quantitative Comparison of Protein Activity
The addition of PEG moieties can sometimes hinder a protein's interaction with its target, leading to a decrease in biological activity. The extent of this effect depends on various factors, including the size and structure (linear or branched) of the PEG, the site of attachment on the protein, and the nature of the protein itself. Below are tables summarizing the quantitative impact of PEGylation on the activity of various proteins.
Table 1: Comparison of Enzyme Kinetic Parameters
| Protein | PEG Modification | K_m | V_max | % Activity Retention | Reference |
| α-Chymotrypsin | 700 Da PEG (1-9 PEGs/protein) | Increased (0.05 to 0.19 mM) | Decreased | 50-60% | [1] |
| α-Chymotrypsin | 2,000 Da PEG (1-9 PEGs/protein) | Increased (0.05 to 0.19 mM) | Decreased | 50-60% | [1] |
| α-Chymotrypsin | 5,000 Da PEG (1-9 PEGs/protein) | Increased (0.05 to 0.19 mM) | Decreased | 50-60% | [1] |
| Recombinant L-Asparaginase | 330 Da PEG | 0.396 ±1.736 mM | 3193 µmol min⁻¹ | ~110% | [2] |
| Native L-Asparaginase | N/A | 0.318 ±1.76 mM | 2915 µmol min⁻¹ | 100% | [2] |
Table 2: Comparison of Receptor Binding Affinity
| Protein/Fragment | PEG Modification | K_D (nM) | Fold Reduction in Affinity | Reference |
| Trastuzumab Fab | N-terminal 20 kDa PEG | 4.82 | ~13-fold | |
| Trastuzumab Fab' | C-terminal 20 kDa PEG | - | ~8-fold | |
| Trastuzumab Fab' | C-terminal 40 kDa PEG | - | ~5-fold | |
| Unmodified Trastuzumab Fab | N/A | ~0.37 | N/A | ** |
Table 3: Comparison of In Vitro Cell Proliferation Activity
| Protein | PEG Modification | EC_50 (pM) | % Relative Activity | Reference |
| Granulocyte Colony-Stimulating Factor (G-CSF) | PEGylated | 46 ± 5.5 | ~80% | |
| Non-PEGylated G-CSF | N/A | 37 ± 12 | 100% | ** |
Table 4: Comparison of In Vivo Antitumor Activity
| Treatment Group | Tumor Volume Inhibition | Reference |
| PEGylated Liposomal Doxorubicin | - | |
| Non-PEGylated Liposomal Doxorubicin | 60.4% | |
| Free Doxorubicin | Less effective than Lip-DOX | ** |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurately assessing the impact of PEGylation. Below are methodologies for key assays.
Enzyme Kinetic Assay (Example: α-Chymotrypsin)
This protocol is adapted from a study on PEGylated α-chymotrypsin.
Objective: To determine the Michaelis-Menten constant (K_m) and maximum reaction velocity (V_max) of native and PEGylated α-chymotrypsin.
Materials:
-
Native α-chymotrypsin
-
PEGylated α-chymotrypsin conjugates
-
Substrate: Suc-Ala-Ala-Pro-Phe-pNA
-
10 mM potassium phosphate buffer (pH 7.1)
-
Spectrophotometer capable of reading absorbance at 410 nm
-
96-well microplate or cuvettes
Procedure:
-
Enzyme Preparation: Prepare stock solutions of native and PEGylated α-chymotrypsin at a concentration of 0.8 µM in 10 mM potassium phosphate buffer (pH 7.1).
-
Substrate Preparation: Prepare a series of substrate (Suc-Ala-Ala-Pro-Phe-pNA) concentrations ranging from 0 to 0.5 mM in the same buffer.
-
Assay Setup:
-
In a 96-well plate or cuvettes, add the appropriate volume of each substrate concentration.
-
Initiate the reaction by adding the enzyme solution (native or PEGylated) to each well/cuvette. The final enzyme concentration should be 0.8 µM.
-
-
Data Acquisition:
-
Immediately place the plate/cuvettes in a spectrophotometer pre-set to 25°C.
-
Measure the increase in absorbance at 410 nm over time. The product, p-nitroaniline, has an extinction coefficient (ε₄₁₀) of 8.8 mM⁻¹ cm⁻¹.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each substrate concentration.
-
Plot V₀ against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the K_m and V_max values.
-
Receptor Binding Assay (ELISA-based)
This protocol is a general guide based on ELISA principles for assessing ligand-receptor interactions.
Objective: To determine the dissociation constant (K_D) of a PEGylated protein to its receptor.
Materials:
-
Recombinant receptor protein
-
Native and PEGylated ligand proteins (with a tag, e.g., His-tag)
-
Coating buffer (e.g., PBS, pH 7.4)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Washing buffer (e.g., PBS with 0.05% Tween-20)
-
Anti-tag primary antibody conjugated to HRP
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well ELISA plate with the recombinant receptor protein (e.g., 1-10 µg/mL in coating buffer) overnight at 4°C.
-
Blocking: Wash the plate three times with washing buffer. Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 2 hours at room temperature.
-
Ligand Incubation: Wash the plate three times. Prepare serial dilutions of the native and PEGylated ligands in PBS. Add the diluted ligands to the wells and incubate for 2 hours at room temperature.
-
Antibody Incubation: Wash the plate three times. Add the HRP-conjugated anti-tag antibody to each well and incubate for 1 hour at room temperature.
-
Detection: Wash the plate five times. Add TMB substrate solution to each well and incubate in the dark until a blue color develops.
-
Stop Reaction: Stop the reaction by adding the stop solution. The color will change to yellow.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance. Plot the absorbance values against the logarithm of the ligand concentration. Fit the data to a suitable binding model (e.g., one-site binding) to determine the K_D.
Cell-Based Proliferation Assay (Example: G-CSF)
This protocol is based on a study assessing the bioactivity of PEGylated G-CSF using the NFS-60 cell line.
Objective: To determine the half-maximal effective concentration (EC_50) of native and PEGylated G-CSF in a cell proliferation assay.
Materials:
-
NFS-60 cell line (G-CSF dependent)
-
RPMI-1640 medium supplemented with 10% FBS
-
Native and PEGylated G-CSF
-
WST-8 (Water Soluble Tetrazolium salt) reagent
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed NFS-60 cells into 96-well plates at an optimized concentration (e.g., 7 x 10⁵ cells/mL).
-
Stimulation: Add serial dilutions of native and PEGylated G-CSF to the wells. Include a negative control with no G-CSF.
-
Incubation: Incubate the plates for 48 hours in a CO₂ incubator.
-
WST-8 Assay: Add WST-8 reagent to each well according to the manufacturer's instructions and incubate for an additional 2-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Data Analysis: Subtract the absorbance of the negative control wells. Plot the change in optical density against the logarithm of the G-CSF concentration. Fit the data to a sigmoidal dose-response curve to determine the EC_50 value.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the assessment of PEGylated protein activity.
Caption: Experimental workflow for comparing the activity of native and PEGylated proteins.
Caption: Comparison of native and PEGylated enzyme kinetics.
Caption: Impact of PEGylation on ligand-receptor binding and signaling.
References
Azido-PEG9-acid: A Comparative Guide to its Applications in Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Azido-PEG9-acid is a heterobifunctional linker that has emerged as a valuable tool in the field of bioconjugation, particularly for the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its structure, featuring a terminal azide group for "click chemistry" and a carboxylic acid for amide bond formation, coupled with a nine-unit polyethylene glycol (PEG) spacer, offers a unique combination of reactivity, flexibility, and hydrophilicity. This guide provides a comparative analysis of this compound's performance with other linkers, supported by experimental data and detailed methodologies to inform its application in research and drug development.
Performance Comparison of PEG Linkers in ADCs and PROTACs
The length of the PEG linker is a critical parameter that significantly influences the physicochemical properties and in vivo performance of bioconjugates. While direct head-to-head comparisons of this compound with other specific linker lengths are not extensively available in the public domain, a wealth of data exists for various discrete PEG linkers, allowing for an informed comparison.
The inclusion of a hydrophilic PEG spacer, such as the nine-unit chain in this compound, is a well-established strategy to improve the solubility and stability of ADCs and PROTACs, particularly when conjugating hydrophobic payloads.[1][2] This can mitigate aggregation issues and allow for higher drug-to-antibody ratios (DARs) without compromising the conjugate's properties.[3]
Pharmacokinetics
The length of the PEG chain directly impacts the pharmacokinetic (PK) profile of an ADC.[1] Generally, longer PEG chains lead to a slower clearance rate and an extended plasma half-life.[4] This is attributed to the increased hydrodynamic radius of the conjugate, which reduces renal clearance.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| Linker | Clearance Rate | Plasma Half-life | Key Observations |
| Non-PEGylated | High | Short | Rapid clearance from circulation. |
| Short PEG (e.g., PEG2, PEG4) | Moderate | Moderate | Improved PK profile compared to non-PEGylated ADCs. |
| Mid-length PEG (e.g., PEG8, PEG9) | Low | Long | Significantly reduced clearance and prolonged half-life, leading to increased tumor exposure. |
| Long PEG (e.g., PEG12, PEG24) | Low | Long | Similar PK profile to mid-length PEG linkers, with diminishing returns on further length extension. |
In Vitro Cytotoxicity and In Vivo Efficacy
The impact of PEG linker length on the potency of an ADC can be complex. While longer PEG chains can sometimes lead to a slight decrease in in vitro cytotoxicity, this is often offset by improved in vivo efficacy due to the enhanced PK profile. The extended circulation time allows for greater accumulation of the ADC in the tumor, leading to a better therapeutic outcome.
Table 2: Effect of PEG Linker Length on ADC Performance
| Linker | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) |
| Non-PEGylated | Potent | Limited by poor PK |
| Short PEG (e.g., PEG4) | Potent | Moderate |
| Mid-length PEG (e.g., PEG8, PEG9) | Slightly reduced potency in some cases | High, due to improved tumor accumulation |
| Long PEG (e.g., PEG12, PEG24) | May show further reduction in in vitro potency | High, but may not be significantly better than mid-length linkers |
In the context of PROTACs, the linker length is crucial for inducing the formation of a stable ternary complex between the target protein and the E3 ligase. While the optimal length is target-dependent, PEG linkers are commonly employed to provide the necessary flexibility and spatial orientation.
Detailed Experimental Protocols
The following are detailed protocols for the key chemical reactions involving this compound.
Protocol 1: Amide Coupling of this compound to a Primary Amine
This protocol describes the activation of the carboxylic acid of this compound and its subsequent reaction with a primary amine-containing molecule (e.g., a protein, peptide, or small molecule drug).
Materials:
-
This compound
-
Amine-containing molecule
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Activation of this compound: a. Dissolve this compound (1.2 equivalents) in anhydrous DMF or DMSO. b. Add NHS (1.2 equivalents) to the solution. c. Add DCC or EDC (1.2 equivalents) to the solution and stir at room temperature for 1-4 hours to form the NHS ester.
-
Conjugation to the Amine-containing Molecule: a. Dissolve the amine-containing molecule (1 equivalent) in the Reaction Buffer. b. Add the activated Azido-PEG9-NHS ester solution to the amine-containing molecule solution. c. Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
Quenching the Reaction: a. Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. b. Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.
-
Purification: a. Purify the conjugate using an appropriate method to remove unreacted linker and byproducts. For proteins, size-exclusion chromatography or dialysis are commonly used.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between an azide-functionalized molecule (prepared using Protocol 1) and an alkyne-containing molecule.
Materials:
-
Azide-functionalized molecule
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Sodium ascorbate
-
Reaction Buffer: PBS, pH 7.4
-
Purification system
Procedure:
-
Preparation of Reagents: a. Prepare a 20 mM stock solution of CuSO4 in water. b. Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO/water. c. Prepare a 100 mM stock solution of sodium ascorbate in water immediately before use.
-
Click Reaction: a. In a reaction tube, combine the azide-functionalized molecule (1 equivalent) and the alkyne-containing molecule (1.5-3 equivalents) in the Reaction Buffer. b. Add the THPTA or TBTA solution to the reaction mixture (final concentration ~1 mM). c. Add the CuSO4 solution to the reaction mixture (final concentration ~0.2 mM). d. Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration ~2 mM). e. Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
Purification: a. Purify the final conjugate using a suitable method to remove the copper catalyst, excess reagents, and byproducts.
Protocol 3: Surface Modification of Nanoparticles with this compound
This protocol provides a general method for functionalizing amine-modified nanoparticles with this compound.
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
EDC and NHS
-
Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0
-
Reaction Buffer: PBS, pH 7.4
-
Centrifuge and centrifuge tubes
Procedure:
-
Nanoparticle Preparation: a. Suspend the amine-functionalized nanoparticles in the Activation Buffer.
-
Activation of this compound: a. Dissolve this compound, EDC, and NHS in the Activation Buffer. A molar ratio of 1:2:2 (linker:EDC:NHS) is a good starting point. b. Incubate for 15-30 minutes at room temperature.
-
Conjugation: a. Add the activated this compound solution to the nanoparticle suspension. b. Adjust the pH to 7.4 with the Reaction Buffer. c. React for 2-4 hours at room temperature with gentle rotation.
-
Washing: a. Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles. b. Remove the supernatant and resuspend the nanoparticles in the Reaction Buffer. c. Repeat the centrifugation and resuspension steps three times to remove unreacted linker and byproducts.
-
Final Resuspension: a. Resuspend the purified azide-functionalized nanoparticles in a suitable buffer for storage or further use.
Visualization of Key Processes
The following diagrams illustrate the chemical reactions and workflows described in this guide.
References
Safety Operating Guide
Prudent Disposal of Azido-PEG9-acid: A Step-by-Step Guide for Laboratory Professionals
San Diego, CA – Researchers and drug development professionals handling Azido-PEG9-acid must adhere to stringent disposal procedures due to the potential hazards associated with its azide functional group. While some suppliers may not classify this specific compound as hazardous, the inherent risks of azide compounds necessitate a cautious approach to prevent accidental explosions, toxicity, and environmental contamination.
The primary hazards associated with azido compounds include the potential for forming explosive heavy metal azides, acute toxicity, and the formation of highly toxic and explosive hydrazoic acid when in contact with acids.[1] Therefore, under no circumstances should this compound or its solutions be disposed of down the drain.[2][3] Reaction with lead or copper plumbing can lead to the formation of dangerously explosive azide salts.[2][3]
Two primary disposal pathways are recommended for this compound: direct disposal as hazardous waste or chemical deactivation followed by disposal. The appropriate method depends on the concentration and volume of the waste.
Personal Protective Equipment (PPE)
Before initiating any disposal procedure, ensure the following personal protective equipment is worn:
-
Chemical-resistant gloves
-
Safety goggles
-
A lab coat or apron
All handling and disposal procedures should be conducted in a properly functioning chemical fume hood.
Disposal Decision Workflow
The following workflow provides a guide for selecting the appropriate disposal method for this compound.
Experimental Protocol: Chemical Deactivation of Dilute this compound Solutions (≤5%)
This procedure should only be performed by trained personnel in a chemical fume hood. The reaction produces nitrogen oxides, which are toxic.
Materials:
-
Aqueous solution of this compound (≤5%)
-
20% aqueous solution of sodium nitrite (NaNO₂)
-
20% aqueous solution of sulfuric acid (H₂SO₄)
-
pH paper or pH meter
-
Three-necked flask equipped with a stirrer, a dropping funnel, and a gas outlet
-
Dilute sodium hydroxide (NaOH) solution for neutralization
Procedure:
-
Place the dilute this compound solution into the three-necked flask and begin stirring.
-
Slowly add a 20% aqueous solution of sodium nitrite. Use 1.5 g of sodium nitrite for every gram of this compound.
-
After the sodium nitrite has been added, gradually add the 20% sulfuric acid solution from the dropping funnel until the reaction mixture is acidic, as confirmed by pH paper. Caution: The order of addition is critical. Adding acid before the nitrite can produce highly toxic and explosive hydrazoic acid.
-
Allow the mixture to stir for at least one hour to ensure the complete destruction of the azide.
-
Verification (Optional but Recommended): A colorimetric test can be used to check for the presence of residual azides. In a spot plate, add a drop of the reaction mixture, 1-2 drops of dilute hydrochloric acid, and 1 drop of ferric chloride solution. Gentle heating that results in a red color indicates the presence of hydrazoic acid, meaning the deactivation is incomplete.
-
Once the deactivation is complete, neutralize the solution to a pH between 6 and 9 with a dilute sodium hydroxide solution.
-
The neutralized solution can then be disposed of as aqueous waste according to your institution's guidelines.
Direct Disposal as Hazardous Waste
For concentrations of this compound greater than 5% or for large volumes, chemical deactivation is not recommended. Instead, the waste should be managed as follows:
-
Collect the this compound waste in its original container or a designated, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams.
-
Store the waste container in a cool, well-ventilated area away from heat, sparks, open flames, and combustible materials.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
Emergency Procedures
In the event of a spill or exposure:
| Exposure Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek medical attention. |
| Inhalation | Move to fresh air. If symptoms persist or in severe cases, seek medical attention. |
| Ingestion | Wash out the mouth with plenty of water for at least 15 minutes. Seek immediate medical attention. |
| Spill | Evacuate the area. Avoid breathing vapors or dust. Remove all sources of ignition. Prevent the spill from entering drains. Absorb the spill with an inert, non-combustible material and collect it for disposal as hazardous waste. |
For fires involving this material, use a dry powder or carbon dioxide extinguisher. Protective clothing and a self-contained breathing apparatus should be worn.
By adhering to these procedures, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment. Always consult your institution's specific safety and disposal guidelines.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Azido-PEG9-acid
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
The effective and safe handling of specialized chemical reagents is paramount in the laboratory environment. This document provides critical, direct guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Azido-PEG9-acid, a molecule combining the reactivity of an azide group with the properties of a polyethylene glycol (PEG) linker. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure research setting.
Hazard Identification and Core Precautions
While the Safety Data Sheet (SDS) for this compound may not classify the compound as hazardous, the presence of the azide functional group necessitates stringent safety measures.[1] Organic azides are energetic compounds that can be sensitive to heat, light, friction, and shock.[2][3] Furthermore, they can be toxic if ingested, inhaled, or absorbed through the skin.[3] The PEG component of the molecule generally has a low toxicity profile.[4] However, the primary hazard consideration for this compound stems from the azide group.
Key precautions include:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Avoid contact with strong acids, oxidizing agents, and heavy metals, which can form highly toxic and explosive compounds.
-
Never use metal spatulas or ground glass joints when handling the compound to prevent friction that could lead to an explosion.
-
Store the compound in a tightly sealed, clearly labeled container in a refrigerated environment.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloved nitrile exam gloves. For higher concentrations or prolonged handling, consider a silver shield glove worn under a nitrile glove. | Provides an extra layer of protection against skin absorption of the azide compound. |
| Eye Protection | Chemical safety glasses or splash goggles. A face shield should be worn in addition to goggles when there is a risk of splashes. | Protects against accidental splashes and potential energetic decomposition. |
| Body Protection | A fully buttoned lab coat is mandatory. | Prevents skin contact with the compound. |
Operational Workflow for Safe Handling
The following workflow provides a step-by-step guide for the safe handling of this compound, from preparation to immediate post-procedural steps.
Disposal Plan: A Critical Final Step
Proper disposal of this compound and associated waste is crucial to prevent the formation of hazardous materials in the waste stream.
Under no circumstances should azide solutions be poured down the drain. Reaction with lead or copper pipes can lead to the accumulation of highly explosive metal azides.
The following decision tree illustrates the proper disposal path for waste containing this compound.
For dilute aqueous solutions (≤5% azide), a deactivation procedure can be performed. This procedure must be carried out in a chemical fume hood due to the generation of nitric oxide.
-
Setup: In a three-necked flask equipped with a stirrer and a dropping funnel, place the aqueous solution containing no more than 5% of the azide compound.
-
Addition of Sodium Nitrite: With stirring, add a 20% aqueous solution of sodium nitrite. Use 1.5 grams of sodium nitrite for every gram of sodium azide (or equivalent molar amount for this compound). This represents a 40% excess.
-
Acidification: Gradually add a 20% aqueous solution of sulfuric acid until the reaction mixture is acidic to pH paper. Crucially, the order of addition (sodium nitrite followed by acid) must be followed.
-
Neutralization and Disposal: After the reaction is complete (indicated by the cessation of gas evolution), neutralize the solution with a dilute sodium hydroxide solution to a pH between 6 and 9. The neutralized solution should then be collected in a hazardous waste container.
For solid waste or more concentrated solutions, direct collection into a designated hazardous waste container without pretreatment is the required course of action. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal.
Emergency Procedures: Preparedness is Key
In the event of accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the eyelids. Seek immediate medical attention. |
| Inhalation | Remove to fresh air. If symptoms persist or in severe cases, seek medical attention. |
| Ingestion | Wash out the mouth with copious amounts of water for at least 15 minutes. Seek immediate medical attention. |
Spill Response:
-
Small Spills (within a fume hood): Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., sand or vermiculite). Collect the contaminated material into a sealed hazardous waste container. Decontaminate the spill area.
-
Large Spills (outside a fume hood): Evacuate the laboratory immediately and alert others. Contact your institution's EHS for emergency response.
By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, fostering a secure and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
